JNJ16259685
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTAQTRFJWLFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462092, DTXSID901136497 | |
| Record name | JNJ-16259685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409345-29-5, 409345-31-9 | |
| Record name | JNJ-16259685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JNJ16259685: A Deep Dive into the Mechanism of Action of a Potent mGlu1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ16259685 is a highly potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, binding characteristics, and functional effects. The information presented herein is supported by quantitative data from key in vitro and in vivo studies, with detailed experimental protocols provided for reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's core functions.
Introduction to this compound
This compound, chemically known as (3,4-dihydro-2H-pyrano[2][4]b-quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, is a small molecule inhibitor that has demonstrated significant potential in preclinical research.[1][5] Its primary mechanism of action is the selective antagonism of the mGlu1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1]
Core Mechanism of Action: Non-Competitive Antagonism of mGlu1
This compound functions as a non-competitive antagonist of the mGlu1 receptor.[2][3] This means it binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit its activation. This mode of inhibition is effective regardless of the concentration of the endogenous agonist, glutamate.
Signaling Pathway of mGlu1 Receptor Activation
The typical activation of the mGlu1 receptor by glutamate initiates a downstream signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
Inhibition by this compound
This compound, by binding to an allosteric site, prevents the conformational change required for G-protein coupling and subsequent downstream signaling, effectively blocking the glutamate-induced calcium mobilization.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Functional Inhibition
| Assay Type | Target | Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| Radioligand Binding | mGlu1a | Rat | CHO Cell Membranes | [3H]R214127 | Ki | 0.34 ± 0.20 | [1] |
| Calcium Mobilization | mGlu1a | Rat | Recombinant CHO Cells | - | IC50 | 3.24 ± 1.00 | [1] |
| Calcium Mobilization | mGlu1a | Human | Recombinant CHO Cells | - | IC50 | 1.21 ± 0.53 | [1] |
| Inositol Phosphate (B84403) | mGlu1 | Rat | Primary Cerebellar Cultures | [3H]inositol | IC50 | 1.73 ± 0.40 | [1] |
Table 2: Selectivity Profile
| Receptor/Channel | Activity | Concentration | Reference |
| mGlu2, mGlu3, mGlu4, mGlu6 | No agonist, antagonist, or positive allosteric activity | Up to 10 µM | [1] |
| AMPA, NMDA Receptors | No binding | - | [1] |
| Other neurotransmitter receptors, ion channels, and transporters | No binding | - | [1] |
Table 3: In Vivo Receptor Occupancy
| Brain Region | Species | Parameter | Value (mg/kg) | Reference |
| Cerebellum | Rat | ED50 | 0.040 | [1] |
| Thalamus | Rat | ED50 | 0.014 | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol details the determination of the binding affinity (Ki) of this compound for the rat mGlu1a receptor.
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the rat mGlu1a receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
CHO cell membranes expressing rat mGlu1a receptors
-
Varying concentrations of this compound or vehicle
-
A fixed concentration of the radioligand [3H]R214127
-
-
Incubation: The plates are incubated at 4°C for a specified time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Radioactivity Measurement: The filters are dried, and the amount of radioactivity retained on them is determined by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]R214127 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Fluorescence-Based Calcium Mobilization Assay
This protocol describes the measurement of the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization.
-
Cell Culture: CHO cells stably expressing either rat or human mGlu1a receptors are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark.
-
Compound Incubation: After dye loading, the cells are washed and then pre-incubated with varying concentrations of this compound or vehicle for a defined period.
-
Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then an EC80 concentration of glutamate is added to each well to stimulate the mGlu1 receptors. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are normalized to the response in the absence of the antagonist, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Inositol Phosphate Accumulation Assay
This protocol outlines the procedure to measure the inhibition of glutamate-stimulated inositol phosphate production by this compound in primary neuronal cultures.
-
Primary Cell Culture: Primary cerebellar granule cell cultures are prepared from neonatal rat pups and maintained in culture for several days to allow for neuronal differentiation.
-
Radiolabeling: The cultures are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Compound Treatment: The cells are washed and then pre-incubated with LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with glutamate for a specific time period.
-
Extraction and Separation: The reaction is stopped by the addition of acid. The total inositol phosphates are extracted and separated from free [3H]inositol using anion-exchange chromatography.
-
Measurement and Analysis: The amount of radioactivity in the inositol phosphate fraction is determined by liquid scintillation counting. The IC50 value for this compound is calculated from the concentration-response curve of inhibition of glutamate-stimulated inositol phosphate accumulation.
Conclusion
This compound is a well-characterized, potent, and selective non-competitive antagonist of the mGlu1 receptor. Its mechanism of action, involving allosteric inhibition of glutamate-induced signaling, has been rigorously established through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of mGlu1 receptor modulation.
References
- 1. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 4. In vivo autoradiography: visualization of stress-induced changes in opiate receptor occupancy in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacology of JNJ-16259685: A Technical Guide
Abstract
JNJ-16259685 is a potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This document provides an in-depth overview of the pharmacology of JNJ-16259685, including its mechanism of action, in vitro and in vivo potency, and selectivity profile. Detailed methodologies for key experimental assays are provided, along with a summary of its effects in preclinical models.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu1 receptor, in particular, is implicated in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention in neurological and psychiatric disorders. JNJ-16259685, chemically known as (3,4-dihydro-2H-pyrano[1][2]b quinolin-7-yl) (cis-4-methoxycyclohexyl) methanone, has emerged as a valuable pharmacological tool for studying the role of mGlu1 receptors.
Mechanism of Action
JNJ-16259685 acts as a negative allosteric modulator of the mGlu1 receptor.[1] It binds to a site on the receptor distinct from the glutamate binding site, thereby inhibiting receptor activation in a non-competitive manner.[1] This antagonism prevents the downstream signaling cascade initiated by glutamate binding.
Signaling Pathway
The mGlu1 receptor is coupled to the Gq/11 G-protein. Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). JNJ-16259685 blocks this cascade by inhibiting the initial receptor activation.
References
JNJ-16259685: A Comprehensive Technical Guide to a Potent and Selective mGluR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-16259685, chemically identified as (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, is a potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document provides an in-depth technical overview of the discovery, development, and pharmacological characterization of JNJ-16259685. It includes a summary of its binding affinity, in vitro and in vivo potency, and selectivity profile. Detailed experimental protocols for key assays and diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate further research and development.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. The mGluR1 subtype, in particular, is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. JNJ-16259685 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1 due to its high potency and selectivity.
Physicochemical Properties
| Property | Value |
| Chemical Name | (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)-methanone |
| CAS Number | 409345-29-5[1] |
| Molecular Formula | C₂₀H₂₃NO₃ |
| Molecular Weight | 325.41 g/mol |
Pharmacology
JNJ-16259685 acts as a non-competitive antagonist at the mGluR1 receptor. Its pharmacological profile has been extensively characterized through a variety of in vitro and in vivo studies.
In Vitro Pharmacology
JNJ-16259685 demonstrates sub-nanomolar affinity for the rat mGluR1a receptor and potently inhibits glutamate-induced intracellular signaling.[2]
Table 1: In Vitro Activity of JNJ-16259685
| Assay | Receptor/Cell Line | Species | Parameter | Value | Reference |
| Radioligand Binding | mGluR1a expressing CHO cells | Rat | Kᵢ | 0.34 ± 0.20 nM | [2] |
| Ca²⁺ Mobilization | mGluR1a expressing CHO cells | Rat | IC₅₀ | 3.24 ± 1.00 nM | [2] |
| Ca²⁺ Mobilization | mGluR1a expressing CHO cells | Human | IC₅₀ | 1.21 ± 0.53 nM | [2] |
| Inositol (B14025) Phosphate Production | Primary cerebellar cultures | Rat | IC₅₀ | 1.73 ± 0.40 nM | [2] |
Selectivity
JNJ-16259685 exhibits high selectivity for mGluR1 over other mGluR subtypes and a wide range of other receptors and ion channels.[2]
Table 2: Selectivity Profile of JNJ-16259685
| Receptor/Target | Activity | Concentration | Reference |
| mGluR2, mGluR3, mGluR4, mGluR6 | No agonist, antagonist, or positive allosteric activity | up to 10 µM | [2] |
| AMPA, NMDA receptors | No binding | up to 10 µM | [2] |
In Vivo Pharmacology
Following systemic administration, JNJ-16259685 readily crosses the blood-brain barrier and demonstrates potent receptor occupancy in the central nervous system.[2][3]
Table 3: In Vivo Receptor Occupancy of JNJ-16259685 in Rats
| Brain Region | Parameter | Value | Reference |
| Cerebellum | ED₅₀ | 0.040 mg/kg (s.c.) | [2] |
| Thalamus | ED₅₀ | 0.014 mg/kg (s.c.) | [2] |
Signaling Pathway
JNJ-16259685 exerts its antagonist effect by blocking the canonical Gq-coupled signaling pathway of mGluR1. Activation of mGluR1 by glutamate typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium.[4][5][6]
Caption: mGluR1 signaling pathway and the inhibitory action of JNJ-16259685.
Key Experimental Protocols
The following sections provide detailed methodologies for key in vitro and in vivo assays used in the characterization of JNJ-16259685.
In Vitro Assays
This protocol describes a filtration binding assay to determine the binding affinity of JNJ-16259685 to the mGluR1 receptor.
Caption: Workflow for the mGluR1 radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the rat mGluR1a receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]R214127), and varying concentrations of JNJ-16259685 or vehicle.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled mGluR1 ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.[7][8][9][10][11]
-
This protocol outlines a fluorescence-based assay to measure the inhibitory effect of JNJ-16259685 on glutamate-induced calcium mobilization.
Protocol:
-
Cell Preparation:
-
Seed CHO cells expressing rat mGluR1a into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of JNJ-16259685 to the wells and incubate for a short period.
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Initiate fluorescence reading and add a fixed concentration of glutamate to stimulate the mGluR1 receptors.
-
Continue to measure the fluorescence intensity over time to monitor the intracellular calcium concentration.[12][13][14][15][16]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the concentration of JNJ-16259685 and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the inhibition of glutamate-induced IP₁ production by JNJ-16259685.
Protocol:
-
Cell Stimulation:
-
Culture cells expressing mGluR1 in a suitable plate format.
-
Pre-incubate the cells with varying concentrations of JNJ-16259685 in a stimulation buffer containing LiCl (to inhibit IP₁ degradation).
-
Add a fixed concentration of glutamate to stimulate the cells and incubate for a specified time at 37°C.[17][18][19][20][21]
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (IP₁-d2 and anti-IP₁ cryptate).
-
Incubate at room temperature to allow the competitive immunoassay to reach equilibrium.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the concentration of IP₁ produced using a standard curve.
-
Plot the inhibition of IP₁ production against the concentration of JNJ-16259685 to determine the IC₅₀ value.
-
In Vivo Assays
This test assesses the central analgesic properties of JNJ-16259685.
Protocol:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Administer JNJ-16259685 or vehicle to rodents (e.g., mice or rats) via a specified route (e.g., intraperitoneal).
-
At a predetermined time after drug administration, place the animal on the hot plate.
-
Record the latency to the first sign of nociception, such as paw licking or jumping.[22][23][24][25][26]
-
A cut-off time is used to prevent tissue damage.
-
-
Data Analysis: Compare the latency times between the drug-treated and vehicle-treated groups to determine the analgesic effect.
This conflict test is used to evaluate the anxiolytic-like effects of JNJ-16259685.
Protocol:
-
Apparatus: A testing chamber with a grid floor and a drinking spout connected to a lickometer and a shock generator.
-
Procedure:
-
Water-deprive the animals (e.g., rats) for a set period (e.g., 48 hours).
-
Administer JNJ-16259685 or vehicle.
-
Place the animal in the testing chamber.
-
After a certain number of licks on the drinking spout, a mild electric shock is delivered through the grid floor.[27][28][29][30][31][32]
-
Record the number of shocks received during a fixed session time.
-
-
Data Analysis: An increase in the number of shocks taken by the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
This model is used to assess the anti-aggressive properties of JNJ-16259685.
Protocol:
-
Housing: Male mice are individually housed for a prolonged period (e.g., 4 weeks) to induce aggressive behavior.
-
Procedure:
-
Data Analysis: Score the videotapes for aggressive behaviors, such as latency to the first attack, number of attacks, and duration of fighting. A reduction in these behaviors in the drug-treated group indicates an anti-aggressive effect.
Synthesis
The synthesis of JNJ-16259685, (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, involves a multi-step process. While a detailed, step-by-step synthesis protocol is proprietary, the general approach involves the construction of the pyrano[2,3-b]quinoline core followed by coupling with a cis-4-methoxycyclohexanecarboxylic acid derivative.[38]
Conclusion
JNJ-16259685 is a highly potent and selective mGluR1 antagonist with demonstrated efficacy in a range of in vitro and in vivo models. Its well-characterized pharmacological profile makes it an invaluable tool for elucidating the role of mGluR1 in health and disease. The detailed protocols and data presented in this technical guide are intended to support further research into the therapeutic potential of mGluR1 modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. researchgate.net [researchgate.net]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. labs.pbrc.edu [labs.pbrc.edu]
- 15. moleculardevices.com [moleculardevices.com]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 18. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 20. resources.revvity.com [resources.revvity.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 25. dol.inf.br [dol.inf.br]
- 26. jcdr.net [jcdr.net]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. The Vogel Punished Drinking Task as a Bioassay of Anxiety-Like Behavior of Mice | Springer Nature Experiments [experiments.springernature.com]
- 29. orchidscientific.com [orchidscientific.com]
- 30. VOGEL TEST [panlab.com]
- 31. orchidscientific.com [orchidscientific.com]
- 32. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Enhancement of Aggression Induced by Isolation Rearing is Associated with a Lack of Central Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Social Isolation-Induced Aggression Potentiates Anxiety and Depressive-Like Behavior in Male Mice Subjected to Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Social Isolation-Induced Aggression Potentiates Anxiety and Depressive-Like Behavior in Male Mice Subjected to Unpredictable Chronic Mild Stress | PLOS One [journals.plos.org]
- 36. Control of Isolation Induced Aggression through Activation of Medial Prefrontal Cortex Pyramidal Neurons – RANGE: Undergraduate Research Journal (2023) [uen.pressbooks.pub]
- 37. biosciencetrends.com [biosciencetrends.com]
- 38. mch.estranky.sk [mch.estranky.sk]
In Vitro Characterization of JNJ-16259685: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of JNJ-16259685, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and replicate key experiments for the characterization of this and similar compounds.
Introduction
JNJ-16259685, with the chemical name (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, has been identified as a highly potent and selective negative allosteric modulator (NAM) of the mGlu1 receptor.[1][2][3] This receptor, a member of the Group I metabotropic glutamate receptors, is a Gq-coupled receptor primarily located postsynaptically. Its activation leads to the stimulation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium. The mGlu1 receptor is a key player in excitatory synaptic transmission and is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro activity of JNJ-16259685.
Table 1: Binding Affinity of JNJ-16259685
| Parameter | Receptor | Radioligand | Value (nM) |
| Ki | Rat mGlu1a | [3H]R214127 | 0.34 ± 0.20[1] |
Table 2: Functional Inhibitory Activity of JNJ-16259685
| Assay | Receptor | Agonist | Value (IC50, nM) |
| Ca2+ Mobilization | Rat mGlu1a | Glutamate | 3.24 ± 1.00[1] |
| Ca2+ Mobilization | Human mGlu1a | Glutamate | 1.21 ± 0.53[1] |
| Inositol (B14025) Phosphate (B84403) Production | Rat mGlu1 (in primary cerebellar cultures) | Glutamate | 1.73 ± 0.40[1] |
Table 3: Selectivity Profile of JNJ-16259685
| Receptor/Target | Activity | Value (IC50 or Ki) |
| Rat mGlu5a | Antagonist | > 1000 nM[2] |
| Rat mGlu2, mGlu3, mGlu4, mGlu6 | No agonist, antagonist, or PAM activity | > 10,000 nM[1] |
| AMPA/NMDA Receptors | No binding | > 10,000 nM[1] |
| Other neurotransmitter receptors, ion channels, and transporters | No significant binding | Not specified[1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are compiled based on established practices in the field.
Cell Culture and Membrane Preparation
Objective: To prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the rat mGlu1a receptor for use in radioligand binding assays.
Materials:
-
CHO-K1 cells stably transfected with the rat mGlu1a receptor gene.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Homogenizer.
-
Ultracentrifuge.
Protocol:
-
Culture CHO-mGlu1a cells in T175 flasks until they reach 80-90% confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping them into ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension on ice using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Store the membrane preparations in aliquots at -80°C until use.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of JNJ-16259685 for the rat mGlu1a receptor.
Materials:
-
CHO-mGlu1a cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]R214127.
-
Non-specific binding control: 10 µM R214127 (unlabeled).
-
JNJ-16259685 stock solution.
-
96-well filter plates (GF/C).
-
Scintillation cocktail and counter.
Protocol:
-
In a 96-well plate, add Assay Buffer, varying concentrations of JNJ-16259685, and a fixed concentration of [3H]R214127 (e.g., 1 nM).
-
For total binding wells, add vehicle instead of JNJ-16259685.
-
For non-specific binding wells, add 10 µM unlabeled R214127.
-
Add the CHO-mGlu1a membrane preparation (e.g., 20-50 µg protein/well) to initiate the binding reaction.
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through the GF/C filter plates, followed by three washes with ice-cold Assay Buffer.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional inhibitory potency (IC50) of JNJ-16259685 on glutamate-induced calcium mobilization.
Materials:
-
CHO-mGlu1a cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Glutamate solution.
-
JNJ-16259685 stock solution.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling.
Protocol:
-
Seed CHO-mGlu1a cells into 96-well plates and grow overnight.
-
Load the cells with Fluo-4 AM in Assay Buffer containing probenecid for 60 minutes at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of JNJ-16259685 or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a submaximal concentration of glutamate (e.g., EC80) to all wells and immediately start recording the fluorescence intensity over time.
-
Calculate the peak fluorescence response for each well.
-
Determine the IC50 value by plotting the percentage inhibition of the glutamate response against the concentration of JNJ-16259685 and fitting the data to a sigmoidal dose-response curve.
Inositol Phosphate Accumulation Assay
Objective: To determine the effect of JNJ-16259685 on glutamate-stimulated inositol phosphate (IP) accumulation in primary cerebellar cultures.
Materials:
-
Primary cerebellar granule neuron cultures.
-
Assay Medium: Neurobasal medium.
-
[3H]-myo-inositol.
-
Stimulation Buffer: HBSS with 10 mM LiCl.
-
Glutamate solution.
-
JNJ-16259685 stock solution.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Protocol:
-
Culture primary cerebellar neurons in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with varying concentrations of JNJ-16259685 in Stimulation Buffer for 15 minutes.
-
Stimulate the cells with glutamate for 60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and separate the total inositol phosphates using Dowex anion-exchange chromatography.
-
Elute the [3H]-inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value by analyzing the concentration-dependent inhibition of glutamate-stimulated IP accumulation.
Visualizations
Signaling Pathway of mGlu1 Receptor Activation
Caption: mGlu1 receptor signaling cascade and the inhibitory action of JNJ-16259685.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of JNJ-16259685.
Logical Relationship of JNJ-16259685's Antagonistic Action
Caption: Mechanism of non-competitive antagonism by JNJ-16259685 at the mGlu1 receptor.
References
JNJ16259685: A Technical Overview of its Binding Affinity and Kinetics to the mGlu1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of JNJ16259685, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The information compiled herein is curated from peer-reviewed scientific literature to support research and development efforts in neuropharmacology and related fields.
Core Compound Profile
This compound, with the chemical name (3,4-dihydro-2H-pyrano[1][2]b-quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, is a systemically active compound that has demonstrated high potency and selectivity for the mGlu1 receptor.[2][3][4] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site.[5] This mechanism allows it to inhibit receptor function in a non-competitive manner.[1][2]
Quantitative Data Summary
The binding affinity and functional potency of this compound have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Species | Value (nM) | Reference |
| Ki | mGlu1a | Rat | 0.34 ± 0.20 | [2][3][4] |
Table 2: Functional Potency of this compound
| Assay | Receptor/Tissue | Species | Parameter | Value (nM) | Reference |
| Glutamate-induced Ca2+ mobilization | mGlu1a | Rat | IC50 | 3.24 ± 1.00 | [2][3][4] |
| Glutamate-induced Ca2+ mobilization | mGlu1a | Human | IC50 | 1.21 ± 0.53 | [2][4] |
| Glutamate-mediated inositol (B14025) phosphate (B84403) production | Primary cerebellar cultures | Rat | IC50 | 1.73 ± 0.40 | [2][3][4] |
| Synaptic activation of mGlu1 | Purkinje cells (cerebellar slices) | Rat | IC50 | 19 | [6] |
Table 3: In Vivo Receptor Occupancy of this compound
| Tissue | Species | Parameter | Value (mg/kg) | Reference |
| Cerebellum | Rat | ED50 | 0.040 | [2][3][4] |
| Thalamus | Rat | ED50 | 0.014 | [2][3][4] |
Table 4: Selectivity of this compound
| Receptor/Target | Activity | Concentration | Reference |
| mGlu2, mGlu3, mGlu4, mGlu6 | No agonist, antagonist, or positive allosteric activity | Up to 10 µM | [2][3] |
| AMPA, NMDA receptors | No binding | Up to 10 µM | [2][3] |
| Other neurotransmitter receptors, ion channels, and transporters | No binding | Not specified | [2][3] |
Binding Kinetics
Experimental Protocols
The following sections provide an overview of the methodologies used to generate the binding affinity and functional potency data for this compound, based on descriptions in the cited literature.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor. A generic workflow for a competitive radioligand binding assay is depicted below.
Radioligand Binding Assay Workflow.
Methodology: Membranes from cells expressing the rat mGlu1a receptor were incubated with a fixed concentration of the radioligand, [3H]R214127, and varying concentrations of the unlabeled competitor, this compound.[2][4] Following incubation to allow for binding equilibrium, the mixture was filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filters was then quantified using scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Calcium Mobilization Assay Workflow.
Methodology: Cells expressing either rat or human mGlu1a receptors were loaded with a calcium-sensitive fluorescent dye.[2][4] The cells were then pre-incubated with varying concentrations of this compound before being stimulated with glutamate. The change in fluorescence, which is proportional to the change in intracellular calcium concentration, was measured using a fluorometric imaging plate reader. The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the glutamate-induced calcium response, was then calculated.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates (IPs), a downstream signaling product of mGlu1 receptor activation.
Methodology: Primary cerebellar cultures were labeled with [3H]myo-inositol.[2][4] The cells were then pre-incubated with this compound, followed by stimulation with glutamate in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate. The reaction was stopped, and the total [3H]inositol phosphates were separated from free [3H]myo-inositol using anion-exchange chromatography. The amount of radioactivity corresponding to the accumulated inositol phosphates was measured by scintillation counting, and the IC50 value for this compound was determined.
Signaling Pathway
This compound exerts its effects by antagonizing the mGlu1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.
mGlu1 Receptor Signaling Pathway.
Upon binding of the endogenous agonist glutamate to the orthosteric site of the mGlu1 receptor, the receptor undergoes a conformational change that activates the associated Gq/G11 protein.[1] This, in turn, activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[1] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various downstream cellular responses. This compound, by binding to an allosteric site, prevents the receptor from activating Gq/G11, thereby inhibiting this entire cascade.
References
- 1. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent and specific action of the mGlu1 antagonists YM-298198 and this compound on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
JNJ16259685: A Technical Guide for the Investigation of Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling has been implicated in a variety of neurological and psychiatric disorders. Metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor, is a key modulator of glutamatergic neurotransmission. JNJ16259685 is a potent, selective, and systemically active non-competitive antagonist of the mGluR1 receptor.[1][2][3] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of mGluR1 signaling. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in studying glutamate signaling.
Pharmacological Profile of this compound
This compound acts as a negative allosteric modulator (NAM) of the mGluR1 receptor, binding to a site distinct from the glutamate binding site. This non-competitive mechanism of action allows it to inhibit receptor function regardless of the concentration of endogenous glutamate.[1]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for this compound, facilitating easy comparison of its potency and selectivity across different experimental paradigms.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Receptor/Assay | Value | Reference |
| Ki | Rat | mGlu1a | 0.34 ± 0.20 nM | [3] |
| IC50 | Rat | mGlu1a (Ca2+ mobilization) | 3.24 ± 1.00 nM | [3][4] |
| IC50 | Human | mGlu1a (Ca2+ mobilization) | 1.21 ± 0.53 nM | [3][4] |
| IC50 | Rat | Primary Cerebellar Cultures (Inositol Phosphate (B84403) Production) | 1.73 ± 0.40 nM | [3][4] |
| IC50 | Rat | Cerebellar Slices (Synaptic Activation) | 19 nM | [4][5] |
| IC50 | Rat | mGlu5a (Ca2+ mobilization) | 1.31 ± 0.39 µM | [4] |
| IC50 | Human | mGlu5 (Ca2+ mobilization) | 28.3 ± 11.7 µM | [4] |
Table 2: In Vivo Receptor Occupancy of this compound
| Parameter | Species | Brain Region | Value | Reference |
| ED50 | Rat | Cerebellum | 0.040 mg/kg (s.c.) | [3][4] |
| ED50 | Rat | Thalamus | 0.014 mg/kg (s.c.) | [3][4] |
Table 3: Selectivity of this compound
| Receptor/Channel | Activity | Concentration | Reference |
| mGlu2, mGlu3, mGlu4, mGlu6 | No agonist, antagonist, or positive allosteric activity | Up to 10 µM | [3] |
| AMPA, NMDA receptors | No binding | Up to 10 µM | [3] |
| Other neurotransmitter receptors, ion channels, and transporters | No binding | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide outlines for key experiments.
In Vitro Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for the mGluR1 receptor.
-
Materials:
-
Membranes from cells expressing the rat mGlu1a receptor.
-
[3H]R214127 (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]R214127 and varying concentrations of this compound in binding buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
This assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).
-
Materials:
-
Cells expressing recombinant rat or human mGlu1a receptors.
-
Glutamate.
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of glutamate.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
This assay provides another functional measure of mGluR1 antagonism by quantifying the inhibition of glutamate-stimulated inositol (B14025) phosphate production.
-
Materials:
-
Primary cerebellar cultures or cells expressing mGluR1.
-
[3H]-myo-inositol.
-
Glutamate.
-
This compound.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex anion-exchange resin.
-
-
Procedure:
-
Label cells overnight with [3H]-myo-inositol.
-
Wash the cells and pre-incubate with LiCl and varying concentrations of this compound.
-
Stimulate the cells with glutamate for a specified time.
-
Terminate the reaction with an acid (e.g., perchloric acid).
-
Isolate the inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
Determine the IC50 value from the concentration-response curve.
-
Ex Vivo and In Vivo Protocols
This protocol assesses the effect of this compound on synaptic transmission mediated by mGluR1 in a more intact tissue preparation.
-
Materials:
-
Rat cerebellar slices.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Patch-clamp electrophysiology setup.
-
-
Procedure:
-
Prepare acute cerebellar slices from rats.
-
Obtain whole-cell patch-clamp recordings from Purkinje cells.
-
Evoke slow mGluR1-mediated excitatory postsynaptic potentials (EPSPs) by stimulating parallel fibers.
-
Bath-apply varying concentrations of this compound and record the inhibition of the mGluR1-mediated EPSP.
-
Construct a concentration-response curve to determine the IC50 value.
-
This protocol determines the dose of this compound required to occupy a certain percentage of mGluR1 receptors in the brain.
-
Materials:
-
Rats.
-
This compound.
-
A radiolabeled tracer specific for mGluR1 (e.g., [3H]R214127).
-
-
Procedure:
-
Administer varying doses of this compound (e.g., subcutaneously) to different groups of rats.
-
After a specified time, administer the radiolabeled tracer.
-
Euthanize the animals at the time of peak brain tracer concentration.
-
Dissect specific brain regions (e.g., cerebellum, thalamus).
-
Measure the amount of radioactivity in the brain regions.
-
Calculate the percentage of receptor occupancy for each dose by comparing the tracer binding in this compound-treated animals to vehicle-treated animals.
-
Determine the ED50 value, the dose that produces 50% receptor occupancy.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Pharmacology of the metabotropic glutamate receptor mediated current at the climbing fiber to Purkinje cell synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
JNJ-16259685: A Preclinical Review of a Selective mGluR1 Antagonist in Neurological Disorder Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JNJ-16259685, chemically identified as (3,4-dihydro-2H-pyrano[1][2]b-quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[3][4] As a systemically active compound capable of crossing the blood-brain barrier, JNJ-16259685 has been instrumental in elucidating the role of mGluR1 in various physiological and pathological processes within the central nervous system (CNS).[4] This document provides a comprehensive technical overview of the preclinical data on JNJ-16259685, focusing on its mechanism of action, pharmacological profile, and its effects in various animal models of neurological disorders. The information is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.
Core Mechanism of Action: mGluR1 Antagonism
JNJ-16259685 exerts its effects by acting as a negative allosteric modulator of the mGluR1 receptor. Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[5] The mGluR1 subtype is predominantly coupled to the Gq G-protein, and its activation by glutamate initiates a signaling cascade involving phospholipase C (PLC).[2][3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] Subsequently, IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][3] By non-competitively inhibiting this pathway, JNJ-16259685 effectively blocks glutamate-induced intracellular Ca2+ mobilization.[3]
Below is a diagram illustrating the canonical mGluR1 signaling pathway and the inhibitory action of JNJ-16259685.
Caption: mGluR1 signaling pathway and the inhibitory site of JNJ-16259685.
Pharmacological Profile and Selectivity
JNJ-16259685 is characterized by its high potency and selectivity for the mGluR1 receptor. It demonstrates sub-nanomolar affinity and potent inhibition of mGluR1 function in both rat and human recombinant systems.[2][3] Notably, it shows significantly lower potency at the mGluR5 receptor and has no agonist, antagonist, or positive allosteric modulator activity at mGluR2, -3, -4, or -6 receptors at concentrations up to 10 µM.[3] Furthermore, it does not exhibit binding affinity for AMPA or NMDA receptors, nor for a wide range of other neurotransmitter receptors, ion channels, and transporters.[3][4]
Table 1: In Vitro Pharmacological Data for JNJ-16259685
| Parameter | Species/System | Value | Reference(s) |
| IC₅₀ (Glutamate-induced Ca²⁺ mobilization) | Recombinant rat mGlu1a | 3.24 ± 1.00 nM | [1][3] |
| Recombinant human mGlu1a | 1.21 ± 0.53 nM | [1][3] | |
| Recombinant human mGlu1 | 0.55 nM | [2][6] | |
| Recombinant rat mGlu5a | 1.31 ± 0.39 µM | [1] | |
| Recombinant human mGlu5 | 28.3 ± 11.7 µM | [1] | |
| IC₅₀ (Glutamate-mediated inositol phosphate (B84403) production) | Primary rat cerebellar cultures | 1.73 ± 0.40 nM | [3] |
| IC₅₀ (Synaptic activation of mGlu1) | Not Specified | 19 nM | [1] |
| Kᵢ ([³H]R214127 binding) | Membranes from cells expressing rat mGlu1a | 0.34 ± 0.20 nM | [2][3] |
Table 2: In Vivo Receptor Occupancy of JNJ-16259685 (Subcutaneous Administration)
| Brain Region | ED₅₀ | Species | Reference(s) |
| Cerebellum | 0.040 mg/kg | Rat | [3] |
| Thalamus | 0.014 mg/kg | Rat | [3] |
Efficacy in Preclinical Models of Neurological Disorders
JNJ-16259685 has been evaluated in a variety of rodent models, demonstrating a range of effects relevant to several neurological and psychiatric conditions.
Models of Anxiety
In the rat lick suppression test, a model for anxiety, acute administration of JNJ-16259685 demonstrated anxiolytic-like effects, increasing the number of licks at a lowest active dose of 2.5 mg/kg (IP).[7] These effects were specific, as the compound did not increase overall water intake or alter the acute pain threshold.[7] Interestingly, no anxiolytic-like properties were observed in the elevated zero maze test, suggesting the effects of mGluR1 antagonism may be task-dependent.[7] Chronic administration for 14 days (5 mg/kg, bid) showed sustained efficacy in the lick suppression test without the development of tolerance.[7]
Models of Addiction and Relapse
The role of mGluR1 in substance use disorders has been investigated using JNJ-16259685. In rodent models of drug relapse, intra-dorsal hippocampus or intra-nucleus accumbens infusion of JNJ-16259685 has been shown to decrease context-induced reinstatement of cocaine-seeking behavior.[8] Furthermore, intra-ventral tegmental area (VTA) infusions of JNJ-16259685 were found to attenuate the acquisition of conditioned place preference (CPP) to cocaine.[8][9]
This protocol is a generalized representation based on common methodologies.[5][10][11][12]
-
Subjects: Male rats with surgically implanted intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive) and a cue light.
-
Self-Administration Phase (10-14 days): Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 1.0 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.[10] Each infusion is paired with a conditioned stimulus (e.g., cue-light and tone). Sessions typically last for 2-3 hours daily.
-
Extinction Phase (7-10 days): Following stable self-administration, cocaine is replaced with saline. Active lever presses no longer result in an infusion or the presentation of the conditioned stimulus.[10] This phase continues until responding on the active lever is significantly reduced (e.g., <10 presses per session for 3 consecutive days).[10]
-
Reinstatement Test: After extinction, animals are administered JNJ-16259685 or vehicle. Following a pretreatment period (e.g., 30 minutes), a priming injection of cocaine (e.g., 10 mg/kg, IP) is given to reinstate drug-seeking behavior.[10] The number of presses on the active and inactive levers is recorded during a 2-3 hour session under extinction conditions (no drug reinforcement).
Caption: Experimental workflow for a cocaine-induced reinstatement model.
Models of Movement and Motor Learning
The impact of mGluR1 antagonism on motor function has been assessed using JNJ-16259685. In pre-trained rats, the compound had no effect on rotarod performance.[8] However, it did impair the acquisition of the rotarod task, suggesting a role for mGluR1 in motor learning.[8] At higher doses (3-30 mg/kg), JNJ-16259685 was observed to decrease locomotor activity and exploratory behavior in an open field test in rats.[8]
This protocol is based on the methodology described for assessing motor coordination and learning.
-
Subjects: Male Long-Evans rats.
-
Apparatus: An accelerating or fixed-speed rotating rod apparatus.
-
Procedure for Motor Learning:
-
Animals are randomly assigned to dose groups (e.g., vehicle, JNJ-16259685 at various doses).
-
Thirty minutes after IP injection, rats are placed on the rotating rod (e.g., fixed at 8 RPM).
-
The latency to fall from the rod is recorded.
-
Testing is repeated for a set number of trials (e.g., eight trials) with a minimum inter-trial rest period (e.g., 30 seconds).
-
-
Procedure for Motor Performance (in pre-trained animals):
-
Animals are first trained on the rotarod task over several days until a stable performance is achieved.
-
On the test day, trained animals receive an injection of JNJ-16259685 or vehicle and their performance (latency to fall) is assessed.
-
Models of Aggression
In a model of isolation-induced aggression in male mice, JNJ-16259685 produced a significant, dose-dependent reduction in offensive behaviors, including threats and attacks.[10] This anti-aggressive effect was observed across a range of intraperitoneal doses (0.125 to 8 mg/kg) and did not cause sedation, as immobility was not affected.[10]
This protocol is based on the methodology used to assess anti-aggressive effects in mice.[10]
-
Subjects: Male mice, individually housed for an extended period (e.g., 30 days) to induce aggressive behavior.[10]
-
Procedure:
-
Isolated mice are treated with JNJ-16259685 or vehicle via IP injection.
-
After a 30-minute pretreatment period, the subject mouse is placed in a neutral arena with an anosmic "standard opponent" mouse (rendered unable to smell, to reduce its own aggression).[10]
-
The dyadic interaction is recorded for a set duration (e.g., 10 minutes).[10]
-
Behavioral analysis is conducted to score the time spent in various activities, including offensive behaviors (threat, attack), social investigation, and non-social behaviors.
-
Conclusion
JNJ-16259685 is a highly valuable pharmacological tool that has significantly contributed to understanding the multifaceted role of the mGluR1 receptor in the CNS. Its high potency and selectivity have enabled precise investigation into the consequences of mGluR1 blockade. Preclinical studies in various animal models demonstrate that JNJ-16259685 possesses anxiolytic-like, anti-aggressive, and anti-addictive properties, while also influencing motor learning and coordination. These findings highlight the therapeutic potential of targeting the mGluR1 receptor for a range of neurological and psychiatric disorders. Further research is warranted to fully delineate the therapeutic window and potential side-effect profile of mGluR1 antagonists in more complex disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine Administered into the Medial Prefrontal Cortex Reinstates Cocaine-Seeking Behavior by Increasing AMPA Receptor-Mediated Glutamate Transmission in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of mGluR7s Inhibits Cocaine-Induced Reinstatement of Drug-Seeking Behavior by a Nucleus Accumbens Glutamate-mGluR2/3 Mechanism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reinstatement of cocaine-seeking behavior in rats is attenuated following repeated treatment with the opioid receptor antagonist naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Circuitry Mediating Cocaine-Induced Reinstatement of Drug-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-16259685: A Technical Guide to its Role in Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-16259685 is a potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides an in-depth overview of JNJ-16259685, with a specific focus on its mechanism of action and its pivotal role in modulating synaptic plasticity. This document summarizes key quantitative data, details common experimental protocols used to characterize the compound, and visualizes its underlying signaling pathways and experimental workflows.
Introduction
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system.[1] mGluR1, a member of the Group I mGluRs, is predominantly located postsynaptically and is coupled to Gq/G11 proteins. Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This pathway is integral to various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[2][3]
JNJ-16259685, with the chemical name (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, has emerged as a valuable pharmacological tool for dissecting the physiological and pathological roles of mGluR1. Its high potency and selectivity allow for precise inhibition of mGluR1-mediated signaling, making it instrumental in studying the receptor's involvement in synaptic plasticity.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-16259685, highlighting its potency and selectivity for the mGluR1 receptor.
Table 1: In Vitro Potency and Selectivity of JNJ-16259685
| Parameter | Species | Receptor | Value |
| IC50 (Ca2+ Mobilization) | Rat | mGluR1a | 3.24 ± 1.00 nM[4] |
| IC50 (Ca2+ Mobilization) | Human | mGluR1a | 1.21 ± 0.53 nM[4] |
| IC50 (Ca2+ Mobilization) | Rat | mGluR5a | 1.31 ± 0.39 µM[4] |
| IC50 (Ca2+ Mobilization) | Human | mGluR5 | 28.3 ± 11.7 µM[4] |
| Ki ([3H]R214127 binding) | Rat | mGluR1a | 0.34 ± 0.20 nM[4] |
| IC50 (Inositol Phosphate Production) | Rat (cerebellar cultures) | mGluR1 | 1.73 ± 0.40 nM[4] |
| IC50 (Synaptic Activation) | Rat (cerebellar slices) | mGluR1 | 19 nM[5] |
Table 2: In Vivo Receptor Occupancy of JNJ-16259685
| Parameter | Brain Region | ED50 (mg/kg, s.c.) |
| Receptor Occupancy | Cerebellum | 0.040[4] |
| Receptor Occupancy | Thalamus | 0.014[4] |
Mechanism of Action and Signaling Pathway
JNJ-16259685 acts as a non-competitive antagonist at the mGluR1 receptor. This means it does not compete with the endogenous ligand, glutamate, for the same binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and preventing its activation even when glutamate is bound.
The canonical signaling pathway initiated by mGluR1 activation involves the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and DAG together activate protein kinase C (PKC). JNJ-16259685 effectively blocks this entire cascade by preventing the initial activation of the mGluR1 receptor.
Figure 1: mGluR1 Signaling Pathway and Inhibition by JNJ-16259685.
Role in Synaptic Plasticity
JNJ-16259685 has been instrumental in elucidating the role of mGluR1 in various forms of synaptic plasticity.
Long-Term Depression (LTD) in the Cerebellum
Cerebellar LTD at the parallel fiber-Purkinje cell synapse is a classic example of mGluR1-dependent synaptic plasticity and is considered a cellular substrate for motor learning.[6] The induction of LTD requires the coincident activation of parallel fibers and climbing fibers. This leads to a rise in intracellular calcium via both voltage-gated calcium channels (from climbing fiber activation) and mGluR1-mediated IP3-dependent calcium release (from parallel fiber activation). JNJ-16259685 has been shown to block the induction of cerebellar LTD by preventing the mGluR1-dependent component of the calcium signal.
Long-Term Potentiation (LTP) in the Hippocampus
In the hippocampus, a brain region critical for learning and memory, mGluR1 has been implicated in certain forms of LTP. For instance, mGluR1-dependent LTP can be induced by specific patterns of synaptic stimulation. Studies have shown that this form of LTP requires NAADP-mediated calcium release from acidic stores, a process that is coupled to mGluR1 activation.[7] The application of JNJ-16259685 can prevent the induction of this specific type of LTP, highlighting the diversity of mechanisms underlying synaptic potentiation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of JNJ-16259685.
Intracellular Calcium Mobilization Assay
This assay measures the ability of JNJ-16259685 to inhibit glutamate-induced increases in intracellular calcium in cells expressing mGluR1.
-
Cell Culture: CHO-K1 cells stably expressing recombinant rat or human mGluR1a are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to near confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of JNJ-16259685 or vehicle for a predetermined period.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then an EC80 concentration of glutamate is added to stimulate the receptors. Fluorescence is monitored over time to measure the calcium response.
-
Data Analysis: The peak fluorescence response is measured, and the IC50 value for JNJ-16259685 is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2: Workflow for an Intracellular Calcium Mobilization Assay.
Radioligand Binding Assay
This assay determines the affinity of JNJ-16259685 for the mGluR1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells expressing the mGluR1 receptor or from brain tissue (e.g., cerebellum). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled mGluR1 antagonist (e.g., [3H]R214127) and a range of concentrations of JNJ-16259685.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on the filters is then counted using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Electrophysiology in Cerebellar Slices
This technique is used to directly measure the effect of JNJ-16259685 on synaptic transmission.
-
Slice Preparation: Sagittal slices of the cerebellum are prepared from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices are allowed to recover in a holding chamber with oxygenated aCSF.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from Purkinje cells.
-
Synaptic Stimulation: A stimulating electrode is placed in the molecular layer to activate parallel fibers.
-
LTD Induction: A standard LTD induction protocol involves pairing parallel fiber stimulation (e.g., 1 Hz for 5 minutes) with depolarization of the Purkinje cell to mimic climbing fiber input.
-
Drug Application: JNJ-16259685 is bath-applied to the slice at a known concentration before and during the LTD induction protocol.
-
Data Analysis: The amplitude of the excitatory postsynaptic currents (EPSCs) evoked by parallel fiber stimulation is monitored before and after the LTD induction protocol. The magnitude of LTD is calculated as the percentage reduction in EPSC amplitude.
Conclusion
JNJ-16259685 is a highly valuable pharmacological tool for investigating the role of the mGluR1 receptor in synaptic plasticity. Its potency and selectivity have allowed for a detailed dissection of mGluR1-mediated signaling pathways and their involvement in fundamental processes such as long-term depression and long-term potentiation. The experimental protocols detailed in this guide provide a framework for the continued investigation of mGluR1 function in both health and disease, with potential implications for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Combining low-density cell culture, single-cell tracking, and patch-clamp to monitor the behavior of postnatal murine cerebellar neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of cerebellar long-term depression requires activation of glutamate metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Long-term depression and other synaptic plasticity in the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippocampal mGluR1-dependent long-term potentiation requires NAADP-mediated acidic store Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNJ16259685 in Cell Culture
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of JNJ16259685, a selective and potent non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in cell culture experiments.
Introduction
This compound is a valuable tool for investigating the physiological and pathological roles of the mGluR1. It acts as a negative allosteric modulator, inhibiting the receptor's function in a non-competitive manner.[1] This compound has been utilized in various in vitro models to study its effects on intracellular signaling cascades, such as calcium mobilization and inositol (B14025) phosphate (B84403) production.
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity from in vitro cell-based assays.
Table 1: Inhibitory Potency of this compound on Glutamate-Induced Calcium (Ca²⁺) Mobilization
| Cell Line/Receptor | Agonist Concentration | IC₅₀ (nM) |
| CHO cells expressing rat mGlu1a receptor | 30 µM Glutamate | 3.24 ± 1.00 |
| CHO cells expressing human mGlu1a receptor | 30 µM Glutamate | 1.21 ± 0.53 |
| CHO cells expressing human mGlu1 receptor | Not Specified | 0.55 |
Data compiled from multiple sources.[2]
Table 2: Inhibitory Potency of this compound on Glutamate-Mediated Inositol Phosphate (IP) Production
| Cell Culture Type | Agonist | IC₅₀ (nM) |
| Primary cerebellar cultures | Glutamate | 1.73 ± 0.40 |
Data from a study on the pharmacological profile of this compound.[2]
Table 3: Binding Affinity of this compound
| Receptor/Ligand | Kᵢ (nM) |
| Rat mGlu1a receptor (using [³H]R214127) | 0.34 ± 0.20 |
This value represents the equilibrium dissociation constant for binding.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Cell Culture for this compound Studies
This protocol provides a general guideline for culturing cell lines relevant to this compound experiments, such as Chinese Hamster Ovary (CHO) cells stably expressing mGluR1 and the human neuroblastoma cell line SH-SY5Y.
Materials:
-
CHO cells stably expressing rat or human mGluR1a or SH-SY5Y cells
-
Complete Growth Medium (specific to cell line, e.g., DMEM/F-12 for CHO, DMEM/F12 or MEM/F12 for SH-SY5Y)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth and confluency. Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing fresh medium.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines the procedure to measure the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization.
Materials:
-
Cells expressing mGluR1 (e.g., CHO-mGluR1a)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Glutamate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed the mGluR1-expressing cells into black, clear-bottom microplates at an appropriate density to form a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially with Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
-
Assay Protocol:
-
After incubation, wash the cells with assay buffer to remove extracellular dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time.
-
Place the plate in the fluorescence reader and begin kinetic measurement.
-
After establishing a stable baseline, add a solution of glutamate to all wells to stimulate the mGluR1 receptor.
-
Continue recording the fluorescence for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence in treated wells to the control (glutamate alone).
-
Calculate the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal model.
-
Protocol 3: Inositol Phosphate (IP) Accumulation Assay
This protocol describes how to measure the effect of this compound on glutamate-stimulated inositol phosphate production in primary cerebellar cultures.
Materials:
-
Primary cerebellar cultures
-
[³H]-myo-inositol
-
Inositol-free culture medium
-
LiCl solution
-
This compound
-
Glutamate
-
Perchloric acid or Trichloroacetic acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Incubate the primary cerebellar cultures in a medium containing [³H]-myo-inositol for 24-48 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
-
-
Pre-incubation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add various concentrations of this compound during this pre-incubation step.
-
-
Stimulation:
-
Stimulate the cells with glutamate for a defined period.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
-
Scrape the cells and collect the lysate.
-
Neutralize the extract.
-
-
Separation and Quantification:
-
Apply the neutralized extract to an anion-exchange chromatography column (Dowex resin).
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., ammonium (B1175870) formate/formic acid).
-
Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]-inositol phosphate accumulation in each sample.
-
Calculate the percentage of inhibition by this compound at each concentration relative to the glutamate-only control.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Mandatory Visualizations
Signaling Pathway of mGluR1 and Inhibition by this compound
Caption: mGluR1 signaling and the inhibitory action of this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the this compound calcium mobilization assay.
Logical Relationship of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for In Vivo Use of JNJ16259685
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ16259685 is a highly potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2] As a negative allosteric modulator (NAM), it binds to an allosteric site on the mGlu1 receptor to inhibit its function.[3] this compound displays sub-nanomolar potency and high selectivity for the mGlu1 receptor over other mGlu subtypes (including mGlu5) and ionotropic glutamate receptors like NMDA and AMPA.[4] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of mGlu1 signaling in the central nervous system (CNS) in various in vivo models.[4][5]
Data Presentation: Potency, Efficacy, and Dosage
Quantitative data for this compound are summarized below to facilitate experimental design.
Table 1: In Vitro Receptor Binding and Potency of this compound
| Parameter | Receptor/Assay | Species | Value | Reference(s) |
| Ki | mGlu1a | Rat | 0.34 ± 0.20 nM | [2] |
| IC50 | Glutamate-induced Ca2+ mobilization | Rat mGlu1a | 3.24 ± 1.00 nM | [2][3] |
| IC50 | Glutamate-induced Ca2+ mobilization | Human mGlu1a | 1.21 ± 0.53 nM | [2][3] |
| IC50 | Inositol Phosphate Production | Rat (Primary Cerebellar Cultures) | 1.73 ± 0.40 nM | [2][3] |
| IC50 | Glutamate-induced Ca2+ mobilization | Rat mGlu5a | 1.31 µM | [1] |
| Selectivity | mGlu1 vs mGlu5 | - | >400-fold | |
| Activity | mGlu2, 3, 4, 6, AMPA, NMDA | Rat | No activity up to 10 µM | [2] |
Table 2: Summary of In Vivo Studies Using this compound
| Research Area | Animal Model | Species | Dose Range & Route | Key Findings | Reference(s) |
| Aggression | Isolation-induced aggression | Mouse | 0.125 - 8 mg/kg, i.p. | Significantly reduced threat and attack behaviors. | [1][6] |
| Anxiety | Lick suppression test | Rat | 2.5 mg/kg, i.p. | Exhibited anxiolytic-like effects (increased licks). | [5] |
| Anxiety | Elevated zero maze | Rat | Not specified | No anxiolytic-like properties observed. | [5] |
| Locomotion | Novel environment exploration | Rat | 0.3 mg/kg | Dramatically reduced rearing behavior. | [1] |
| Locomotion | Novel environment exploration | Mouse | 1 mg/kg | Dramatically reduced rearing behavior. | [1] |
| Addiction | Cocaine/Methamphetamine Self-Administration | Monkey | Not specified | Decreased drug self-administration. | [7] |
| Addiction | Cocaine-induced Conditioned Place Preference | Rat | Intra-VTA infusion | Attenuated the acquisition of cocaine preference. | [8] |
| Pain | Hotplate / Tail-withdrawal (with Morphine) | Rat | 0.3 - 5.6 mg/kg | Potentiated morphine-induced antinociception. | |
| Receptor Occupancy | Ex vivo binding | Rat | ED50 = 0.014 - 0.040 mg/kg, s.c. | Demonstrated high potency in occupying central mGlu1 receptors. | [2][3] |
Pharmacokinetics and Brain Penetration this compound is confirmed to be a brain-penetrant compound that is active following systemic administration.[1][3] However, specific pharmacokinetic parameters such as plasma half-life (t1/2), time to maximum concentration (Tmax), and oral bioavailability are not readily available in published literature. Researchers should consider performing pilot studies to determine the optimal pre-treatment time for their specific experimental paradigm and animal model. Based on behavioral studies, effects are typically observed 30 minutes after intraperitoneal injection.[6]
Experimental Protocols
Protocol 1: Preparation and Formulation of this compound for In Vivo Administration
This protocol describes the preparation of an injectable solution for intraperitoneal (i.p.) administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Determine Required Concentration: Calculate the total amount of this compound needed based on the desired dose (e.g., mg/kg), the average weight of the animals, and the injection volume (typically 10 mL/kg for mice).[1]
-
Prepare Stock Solution (Optional but Recommended):
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve the powder in a minimal amount of 100% DMSO. This compound is soluble up to 25 mM in DMSO.[5] Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare Final Dosing Solution:
-
A commonly used vehicle is 10% DMSO in saline.[1]
-
To prepare the final solution, slowly add the DMSO stock solution to the sterile 0.9% saline while vortexing to prevent precipitation. The final concentration of DMSO should not exceed 10%.
-
Example Calculation for a 1 mg/kg dose in a 25g mouse at 10 mL/kg:
-
Dose per mouse = 1 mg/kg * 0.025 kg = 0.025 mg
-
Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 0.025 mg / 0.25 mL = 0.1 mg/mL
-
To make 10 mL of this solution (enough for multiple animals), you would need 1 mg of this compound. Dissolve 1 mg in 1 mL of DMSO, then add this to 9 mL of sterile saline.
-
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in saline (e.g., 10% DMSO in 0.9% saline).
-
Storage: It is recommended to prepare fresh solutions on the day of the experiment.[5] If short-term storage is necessary, solutions can be stored at -20°C for up to one month, but must be warmed to room temperature and checked for precipitates before use.[5]
Protocol 2: In Vivo Mouse Model of Aggression
This protocol is adapted from studies examining the anti-aggressive effects of this compound.[1][6]
Materials:
-
Singly housed male mice (e.g., for 4 weeks to induce aggression)
-
Anosmic "standard opponent" mice (rendered unable to smell, making them non-aggressive)
-
Prepared this compound dosing solution and vehicle control
-
Neutral testing arena (e.g., 50 x 26 x 30 cm with fresh bedding)
-
Video recording equipment
Procedure:
-
Animal Acclimation: Allow all animals to acclimate to the housing and testing rooms before the experiment begins.
-
Drug Administration:
-
Randomly assign the singly housed mice to treatment groups (e.g., Vehicle, 0.25 mg/kg, 1 mg/kg, 4 mg/kg this compound).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
-
Pre-treatment Period: Return the mice to their home cages for a 30-minute pre-treatment period to allow for drug absorption and distribution.[6]
-
Aggression Testing:
-
At the end of the 30-minute period, place the treated mouse and an anosmic opponent mouse into the neutral testing arena.
-
Record the interaction for a set period, typically 10 minutes.[6]
-
-
Behavioral Analysis:
-
Analyze the video recordings using an ethologically based scoring system.
-
Quantify the time spent in specific behaviors, such as:
-
Offensive Behaviors: Threat, attack, tail rattling.
-
Social/Exploratory Behaviors: Sniffing, exploring.
-
Non-social Behaviors: Digging, immobility.
-
-
-
Data Interpretation: Compare the duration of offensive behaviors between the vehicle-treated group and the this compound-treated groups to determine the drug's effect on aggression.
Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound non-competitively inhibits the mGlu1 receptor.
Diagram 2: Experimental Workflow for In Vivo Aggression Study
Caption: Workflow for assessing this compound's effect on aggression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic characterisation of JNJ-40411813, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 6. Brain penetration of methadone (R)- and (S)-enantiomers is greatly increased by P-glycoprotein deficiency in the blood-brain barrier of Abcb1a gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 8. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ16259685 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of JNJ16259685, a selective and potent non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in mice for pre-clinical research. The following sections detail the mechanism of action, dosage recommendations based on various experimental paradigms, and step-by-step administration protocols.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR1, a Gq-coupled receptor.[1][2] Upon activation by glutamate, mGluR1 initiates a signaling cascade through Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound non-competitively inhibits this pathway, making it a valuable tool for studying the physiological and pathological roles of mGluR1 signaling.[3]
Quantitative Data Summary
The dosage of this compound in mice can vary significantly depending on the experimental goals, the specific mouse strain, and the behavioral or physiological endpoints being measured. The following tables summarize reported dosages and their observed effects.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice
| Dosage (mg/kg) | Vehicle | Mouse Strain | Experimental Model | Observed Effects | Reference |
| 0.125 - 8 | Saline (90%) + DMSO (10%) | OF.1 | Isolation-induced aggression | Significantly reduced threat and attack behaviors. | [4][5] |
| 1, 3, 10 | 0.9% Saline | Not Specified | Locomotor activity | Reduced total distance traveled and center distance. | |
| 5 | Not Specified | Not Specified | Methamphetamine self-administration | Reversed anxiety-like behavior. | [6] |
Table 2: Subcutaneous (s.c.) Administration of this compound in Mice
| Dosage (mg/kg) | Vehicle | Mouse Strain | Experimental Model | Observed Effects | Reference |
| 30 | Not Specified | Not Specified | Locomotor activity | Produced minimal effects on locomotor activity. | [4] |
| 30 | Not Specified | Not Specified | Startle response | No effect on reflexive startle responses to auditory stimuli or foot shock. | [4] |
| 1 | Not Specified | Not Specified | Motor skill | Impaired acquisition of a novel motor skill (rotarod). | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound for intraperitoneal administration in mice, a common route for assessing behavioral effects.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 27-30 gauge needles
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of injection solution needed based on the number of mice, their average weight, and the desired dose and injection volume (typically 10 mL/kg).
-
Prepare the vehicle solution: Prepare a solution of 10% DMSO in 90% sterile saline. For example, to make 10 mL of vehicle, mix 1 mL of DMSO with 9 mL of sterile saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO (the 10% component of your final volume) to the powder and vortex thoroughly to ensure complete dissolution.
-
Add the corresponding volume of sterile saline (the 90% component) to the dissolved drug solution.
-
Vortex the final solution again to ensure homogeneity.
-
-
Administration:
Protocol 2: Assessment of Anxiolytic-Like Effects using the Marble-Burying Test
This protocol outlines a method to evaluate the anxiolytic-like effects of this compound in mice.
Materials:
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Clean bedding (approximately 5 cm deep)
-
20 glass marbles (1.5 cm diameter)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle solution
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the mice.[6]
-
Return the mice to their home cages for a 30-minute pre-treatment period.
-
-
Marble-Burying Test:
-
Place each mouse individually into a cage containing 20 marbles evenly spaced on the surface of the bedding.
-
Leave the mouse undisturbed for 30 minutes.
-
-
Scoring: After the 30-minute session, remove the mouse from the cage and count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of marbles buried by the this compound-treated group with the vehicle-treated group using an appropriate statistical test (e.g., t-test).
Visualizations
Signaling Pathway of mGluR1 and Inhibition by this compound
Caption: mGluR1 signaling cascade and its inhibition by this compound.
Experimental Workflow for a Behavioral Study
Caption: General workflow for a behavioral study using this compound in mice.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
JNJ16259685 solubility and preparation for experiments
These application notes provide detailed information on the solubility, preparation, and experimental use of JNJ16259685, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The following protocols are intended for researchers, scientists, and drug development professionals.
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Molar Concentration (MW: 325.41 g/mol ) | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] | ~25 mM[2][3] | A common solvent for preparing stock solutions. |
| Ethanol (B145695) | Soluble[2][3] | ~100 mM[2][3] | Useful for creating stock solutions. |
| Chloroform | Slightly soluble[1] | Not specified | |
| Water | Practically insoluble | Not applicable | Co-solvents are necessary for aqueous-based assays. |
Storage Conditions
-
Solid Compound: Store at +4°C for short-term storage or -20°C for long-term storage (≥ 4 years stability)[1][2][3].
-
Stock Solutions: Prepare and use solutions on the same day if possible[3]. For storage, aliquot and store at -20°C for up to one month or -80°C for up to two years[3][4]. Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred[3].
Experimental Protocols
In Vitro Stock Solution Preparation
For most in vitro cell-based assays, a stock solution in DMSO or ethanol is recommended.
Materials:
-
This compound powder
-
Anhydrous DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 25 mM in DMSO or 100 mM in ethanol)[2][3].
-
Vortex briefly to fully dissolve the compound. Gentle warming or sonication can be used to aid dissolution if necessary.
-
For immediate use, dilute the stock solution to the final working concentration in the appropriate assay buffer. Be cautious of precipitation when diluting into aqueous buffers.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[4].
Experimental Workflow for Solution Preparation
In Vivo Formulation Preparation
This compound is centrally active following systemic administration[2]. For in vivo studies, a co-solvent formulation is typically required.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol for a Clear Solution (≥ 2.75 mg/mL): [4]
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the co-solvents in the following volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the solution is clear after the addition of each solvent. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of the experiment[4].
Alternative Protocol for Intraperitoneal (i.p.) Injection in Mice: [5]
-
Dilute this compound in a vehicle of 10% DMSO and 90% saline to achieve the desired dose for injection[4].
-
Administer in a volume of 10 mL/kg.
In Vitro Assays
This compound is a selective mGlu1 receptor antagonist and can be used in various in vitro assays to study mGlu1 signaling.
Calcium Mobilization Assay: This assay measures the inhibition of glutamate-induced intracellular calcium release. This compound potently inhibits the glutamate-induced increase in intracellular Ca2+ concentrations at the rat mGlu1a receptor with an IC50 of 3.24 nM and at the human mGlu1a receptor with an IC50 of 1.21 nM[4].
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay: This assay measures the inhibition of glutamate-induced inositol phosphate production, a downstream event of Gq-coupled receptor activation. This compound inhibits glutamate-mediated inositol phosphate production in primary cerebellar cultures with an IC50 of 1.73 nM[6][7].
In Vivo Studies
This compound is a valuable tool for investigating the physiological roles of the mGlu1 receptor in various animal models.
Pharmacokinetics and Receptor Occupancy: Subcutaneously administered this compound exhibits high potency in occupying central mGlu1 receptors in the rat cerebellum and thalamus, with ED50 values of 0.040 mg/kg and 0.014 mg/kg, respectively[4][6][7].
Behavioral Studies: this compound has been shown to reduce rearing behavior, exploration of a novel environment, and lever pressing for a food reward in rats (0.3 mg/kg) and mice (1 mg/kg)[4]. In studies of aggression in mice, intraperitoneal injections of this compound at doses of 0.125 to 8 mg/kg significantly reduced offensive behaviors[5].
Signaling Pathway
This compound acts as a non-competitive antagonist at the mGlu1 receptor, which is a Gq-coupled receptor. Its mechanism of action involves binding to an allosteric site on the receptor, thereby preventing the conformational change required for activation by the endogenous ligand, glutamate. This leads to the inhibition of downstream signaling cascades.
This compound Signaling Pathway Inhibition
Logical Workflow for a Typical Experiment
The following diagram illustrates the logical steps for designing and conducting an experiment with this compound.
Logical Experimental Design Flowchart
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-16259685 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and detailed information for the use of JNJ-16259685, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), in behavioral research.
Introduction
JNJ-16259685 is a valuable pharmacological tool for investigating the role of the mGlu1 receptor in various physiological and pathological processes within the central nervous system. It is a highly potent, selective, and systemically active antagonist that acts non-competitively at the mGlu1 receptor.[1] This compound has demonstrated efficacy in preclinical models of anxiety, aggression, and drug-seeking behaviors, making it a key compound for neuroscience research.
Mechanism of Action
JNJ-16259685 functions as a negative allosteric modulator of the mGlu1 receptor.[2] It binds to a site distinct from the glutamate binding site, thereby inhibiting the receptor's response to glutamate. This inhibition prevents the activation of downstream signaling pathways, primarily the Gq-protein pathway, which leads to the mobilization of intracellular calcium (Ca2+) and the production of inositol (B14025) phosphates.[1][2]
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-16259685.
Table 1: In Vitro Potency and Selectivity of JNJ-16259685
| Parameter | Species | Receptor | Value | Reference |
| IC₅₀ | Rat | mGlu1a | 3.24 ± 1.00 nM | [1][3] |
| Human | mGlu1a | 1.21 ± 0.53 nM | [1][3] | |
| Rat | mGlu5a | 1.31 ± 0.39 µM | [3] | |
| Human | mGlu5 | 28.3 ± 11.7 µM | [3] | |
| Kᵢ | Rat | mGlu1a | 0.34 ± 0.20 nM | [1] |
| Selectivity | Over mGlu5 | >400-fold |
Table 2: In Vivo Receptor Occupancy and Behavioral Efficacy of JNJ-16259685
| Parameter | Species | Brain Region | Value (ED₅₀) | Administration | Reference |
| Receptor Occupancy | Rat | Cerebellum | 0.040 mg/kg | Subcutaneous | [1][2] |
| Rat | Thalamus | 0.014 mg/kg | Subcutaneous | [1][2] | |
| Behavioral Efficacy | Rat | Lick Suppression Test (Anxiety) | 2.5 mg/kg | Intraperitoneal | [4] |
| Mouse | Isolation-Induced Aggression | 0.125 - 8 mg/kg | Intraperitoneal | [5] | |
| Rat | Cocaine-Seeking Reinstatement | 0.1 - 1.0 mg/kg | Intraperitoneal | [6] |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Effects in the Lick Suppression (Vogel) Test in Rats
This protocol is adapted from studies investigating the anxiolytic potential of JNJ-16259685.[4]
1. Animals:
-
Male Wistar rats (200-250 g).
-
Group-housed under a 12h light/dark cycle with ad libitum access to food. Water is restricted for 48 hours prior to the test.
2. Materials:
-
JNJ-16259685
-
Vehicle (e.g., 10% DMSO in saline)[3]
-
Vogel-type conflict test apparatus.
3. Procedure:
-
Drug Administration: Administer JNJ-16259685 (e.g., 2.5, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Habituation: Place the water-deprived rat in the test chamber.
-
Test Session: Allow the rat to drink from the water spout. After 20 licks, an electric shock is delivered through the spout for every subsequent 20th lick. The session lasts for a predetermined duration (e.g., 3 minutes).
-
Data Collection: Record the total number of licks during the session. An increase in the number of licks in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.
-
Control Experiments: To assess for non-specific effects, locomotor activity and pain threshold should be evaluated separately.[4]
Protocol 2: Assessment of Anti-Aggressive Effects in the Isolation-Induced Aggression Paradigm in Mice
This protocol is based on studies evaluating the effects of JNJ-16259685 on aggressive behavior.[5]
1. Animals:
-
Male mice (e.g., OF1 strain).
-
Individually housed for at least 4 weeks to induce aggression.
2. Materials:
-
JNJ-16259685
-
Vehicle (e.g., saline with a small percentage of a solubilizing agent).
-
Anosmic "standard opponent" mice (rendered anosmic by intranasal administration of a zinc sulfate (B86663) solution).
-
Neutral observation cage.
3. Procedure:
-
Drug Administration: Administer JNJ-16259685 (e.g., 0.125, 0.25, 0.5, 1, 2, 4, and 8 mg/kg) or vehicle via i.p. injection 30 minutes prior to the test.[5]
-
Test Session: Place the isolated, drug-treated mouse and an anosmic opponent mouse together in the neutral cage for a 10-minute interaction period.
-
Behavioral Analysis: Videotape the encounters and score the duration and frequency of specific aggressive behaviors (e.g., threat, attack) and non-aggressive behaviors (e.g., social investigation, immobility). A reduction in offensive behaviors suggests an anti-aggressive effect.
Visualizations
Signaling Pathway of mGlu1 Receptor and Inhibition by JNJ-16259685
Caption: mGlu1 receptor signaling cascade and its inhibition by JNJ-16259685.
General Experimental Workflow for a Behavioral Study Using JNJ-16259685
Caption: A generalized workflow for conducting behavioral experiments with JNJ-16259685.
References
- 1. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ16259685 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ16259685 is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2][3] The mGlu1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic plasticity and neuronal excitability. Upon activation by its endogenous ligand, glutamate, the mGlu1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]). This makes calcium imaging a primary method for studying the activity of this receptor and the effects of its modulators. These application notes provide a detailed protocol for utilizing this compound in a cell-based calcium imaging assay to determine its inhibitory activity on the mGlu1 receptor.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu1 receptor, meaning it binds to a site distinct from the glutamate binding site to inhibit receptor activation.[4] Activation of the Gq-coupled mGlu1 receptor by an agonist like glutamate leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators. This compound potently inhibits this glutamate-induced increase in intracellular Ca2+.[1]
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its potency and selectivity for the mGlu1 receptor.
Table 1: Potency of this compound in Calcium Mobilization Assays
| Receptor | Species | Agonist | IC50 Value |
| mGlu1a | Rat | Glutamate (30 µM) | 3.24 ± 1.00 nM |
| mGlu1a | Human | Glutamate (30 µM) | 1.21 ± 0.53 nM |
| mGlu5a | Rat | Glutamate (3 µM) | 1.31 ± 0.39 µM |
| mGlu5 | Human | Glutamate (3 µM) | 28.3 ± 11.7 µM |
Data compiled from MedchemExpress.[1]
Table 2: Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value |
| Ki | Rat mGlu1a | 0.34 ± 0.20 nM |
| Selectivity | > 400-fold over mGlu5 | - |
| Activity at other receptors | No agonist, antagonist, or positive allosteric activity at rat mGlu2, -3, -4, or -6 receptors at concentrations up to 10 µM. Does not bind to AMPA or NMDA receptors. | - |
Data compiled from multiple sources.[2][3]
Mandatory Visualizations
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring JNJ16259685-Mediated Inhibition of mGluR1 Signaling via Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ16259685 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a G-protein coupled receptor (GPCR), mGluR1 plays a crucial role in modulating synaptic transmission and neuronal excitability. Upon activation by its endogenous ligand, glutamate, mGluR1 initiates a signaling cascade primarily through the Gq/G11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Downstream of these events, other critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, can be activated.
This compound effectively inhibits these signaling events by binding to an allosteric site on the mGluR1 receptor, thereby preventing glutamate-induced signal transduction.[3] Western blotting is an indispensable technique for elucidating the mechanism of action of compounds like this compound. By quantifying the changes in the phosphorylation state of key downstream effector proteins, researchers can directly measure the inhibitory effect of the antagonist on the mGluR1 signaling pathway. This document provides a detailed protocol for conducting Western blot analysis to assess the impact of this compound treatment on agonist-induced mGluR1 signaling.
mGluR1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical mGluR1 signaling pathway and the point of inhibition by this compound. Activation of this pathway leads to the phosphorylation and subsequent activation of downstream kinases such as PKC and ERK. Western blotting with phospho-specific antibodies allows for the quantification of this activation.
Experimental Workflow
A typical experiment to assess the inhibitory action of this compound involves cell culture, treatment with the antagonist, stimulation with an agonist, and subsequent analysis by Western blotting.
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for detecting changes in the phosphorylation of ERK1/2 and PKC in response to mGluR1 antagonism by this compound.
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HEK293 or CHO cells stably expressing rat or human mGluR1) in 6-well plates. Grow cells to 80-90% confluency in the appropriate growth medium.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal kinase activity.
-
Antagonist Pre-treatment: Pre-incubate the cells with this compound at the desired concentrations (e.g., 1 nM - 1 µM) or vehicle control (e.g., 0.1% DMSO) for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with an mGluR1 agonist, such as (S)-3,5-DHPG (at its EC80 concentration), for a predetermined optimal time (e.g., 5-15 minutes) to induce phosphorylation of downstream targets.
-
Controls: Include the following controls in your experimental design:
-
Vehicle only (no antagonist, no agonist)
-
Agonist only
-
Antagonist only
-
Cell Lysis and Protein Quantification
-
Lysis: Immediately after stimulation, place the plates on ice and aspirate the medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Buffer Preparation: Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used. Ensure complete transfer by checking for the presence of pre-stained molecular weight markers on the membrane.
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Using BSA is recommended over non-fat milk for phospho-protein detection to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #4370)
-
Rabbit anti-phospho-PKC (pan) (e.g., Cell Signaling Technology #9371)[4]
-
Mouse anti-p44/42 MAPK (Erk1/2) (for total ERK)
-
Rabbit anti-PKCα/β/γ (for total PKC)
-
Mouse anti-GAPDH or β-Actin (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD-based imager or X-ray film.
Stripping and Reprobing
-
To normalize the phospho-protein signal, the same membrane can be stripped and reprobed for the corresponding total protein and a loading control.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes.
-
Wash thoroughly with TBST and repeat the blocking and immunoblotting steps with the antibody for the total protein (e.g., anti-total-ERK1/2).
Data Presentation and Analysis
Quantitative analysis should be performed by measuring the band intensity (densitometry) using image analysis software (e.g., ImageJ). The signal for the phosphorylated protein should be normalized to the signal of the corresponding total protein. The results can be presented as a fold change relative to the agonist-only treated group.
Table 1: Quantitative Analysis of this compound on Agonist-Induced ERK Phosphorylation
| Treatment Group | Concentration | Normalized p-ERK/Total ERK (Fold Change) | Standard Error (SEM) |
| Vehicle Control | - | 0.15 | ± 0.04 |
| Agonist (DHPG) | 10 µM | 1.00 (Reference) | ± 0.12 |
| DHPG + this compound | 10 µM + 10 nM | 0.45 | ± 0.08 |
| DHPG + this compound | 10 µM + 100 nM | 0.18 | ± 0.05 |
Data are representative and should be generated from at least three independent experiments.
By following this detailed protocol, researchers can effectively utilize Western blotting to characterize the inhibitory effects of this compound on the mGluR1 signaling pathway, providing valuable insights for drug development and neuropharmacological studies.
References
- 1. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-PKC (pan) (beta II Ser660) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting JNJ16259685 solubility issues
Welcome to the technical support center for JNJ16259685. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this selective mGlu1 receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my desired solvent. What should I do?
A1: this compound has specific solubility limits in common laboratory solvents. Please refer to the solubility data table below. For aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer or media. If you are still experiencing issues, ensure your solvent is fresh and anhydrous, as hygroscopic solvents can affect solubility.[1][2][3]
Q2: I prepared a stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "salting out." To prevent precipitation, it is crucial to dilute the DMSO stock solution in a stepwise manner and ensure rapid mixing. It is also recommended to warm the aqueous medium slightly before adding the compound. For sensitive applications, consider using a lower concentration of DMSO in your final solution or exploring alternative formulation strategies, such as those involving cyclodextrins.[1] If precipitation persists, it may indicate that the final concentration in the aqueous medium exceeds the compound's solubility limit.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to prepare and use solutions on the same day if possible. If storage is necessary, equilibrate the solution to room temperature and ensure no precipitation is visible before use.[4]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is centrally active following systemic administration and has been used in various rodent models.[4][5][6] For in vivo administration, specific formulations are required to ensure solubility and bioavailability. Please refer to the in vivo formulation protocols provided in this guide.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 325.41 g/mol | [3] |
| Formula | C₂₀H₂₃NO₃ | [3] |
| CAS Number | 409345-29-5 | [1][7] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [3] |
| Solubility in Ethanol | Soluble to 100 mM | [3] |
| Solubility in DMSO | Soluble to 25 mM[3] (up to ≥ 100 mg/mL reported[1][2]) | |
| Solubility in Chloroform | Slightly soluble | [7] |
Note: The solubility in DMSO can be significantly impacted by its hygroscopic nature. It is recommended to use newly opened DMSO for the best results.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.25 mg of this compound (Molecular Weight = 325.41).
-
Add the appropriate volume of high-purity, anhydrous DMSO. For 3.25 mg, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Formulation with DMSO and Saline
This protocol is suitable for intraperitoneal (i.p.) injections in mice.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For the final injection volume, dilute the DMSO stock solution with saline. A common formulation is 10% DMSO and 90% saline.[1][8]
-
To prepare, add the required volume of the DMSO stock solution to the saline and mix thoroughly. For example, to prepare 1 mL of a 1 mg/mL final solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of saline.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
Protocol 3: In Vivo Formulation with PEG300 and Tween-80
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed evenly after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This protocol can yield a clear solution of at least 2.75 mg/mL.[1]
Visualizations
Caption: Simplified signaling pathway of the mGlu1 receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common solubility issues with this compound.
Caption: A general experimental workflow for the preparation of this compound solutions for experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 4. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 5. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Optimizing JNJ16259685 Concentration for In Vitro Assays: A Technical Support Resource
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of JNJ16259685, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-competitive antagonist of the mGluR1.[1] It binds to an allosteric site on the receptor, meaning it does not compete with the endogenous ligand, glutamate, for its binding site.[2] This binding changes the receptor's conformation, preventing its activation even when glutamate is bound.
Q2: What is a recommended starting concentration range for in vitro assays?
A2: A good starting point for this compound in most cell-based in vitro assays is in the low nanomolar to low micromolar range. For functional assays, concentrations between 1 nM and 1 µM are typically effective. The IC50 values for inhibiting glutamate-induced responses are in the low nanomolar range (see data tables below). For complete inhibition of mGluR1, a concentration of 500 nM can be used, which should have minimal off-target effects on the mGluR5 receptor.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This compound is soluble up to 25 mM in DMSO and 100 mM in ethanol.[3] For long-term storage, the stock solution should be stored at -20°C for up to one year or -80°C for up to two years.[1] For experiments, fresh dilutions should be made in the appropriate aqueous buffer or cell culture medium.
Q4: Is this compound selective for mGluR1?
A4: Yes, this compound is highly selective for the mGluR1 receptor. It shows over 400-fold selectivity for mGluR1 over the closely related mGluR5 receptor. At concentrations up to 10 µM, it displays no significant activity at mGluR2, mGluR3, mGluR4, mGluR6, AMPA, or NMDA receptors.[4]
Q5: What are the potential off-target effects of this compound?
A5: The primary off-target effect to consider is the inhibition of the mGluR5 receptor, although this occurs at significantly higher concentrations than those required for mGluR1 inhibition. The IC50 for rat mGluR5a is 1.31 µM and for human mGluR5 is 28.3 µM.[1] Therefore, keeping the concentration of this compound well below these values will minimize off-target effects on mGluR5.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Receptor | Species | IC50 / Ki | Reference |
| Calcium Mobilization | mGluR1a | Rat | 3.24 ± 1.00 nM | [4] |
| Calcium Mobilization | mGluR1a | Human | 1.21 ± 0.53 nM / 0.55 nM | [4] |
| Inositol (B14025) Phosphate (B84403) Production | mGluR1 | Rat (primary cerebellar cultures) | 1.73 ± 0.40 nM | [4] |
| Radioligand Binding ([3H]R214127) | mGluR1a | Rat | Ki = 0.34 ± 0.20 nM | [4] |
| Synaptic Activation Inhibition | mGluR1 | Rat (cerebellar slices) | 19 nM | [1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Species | Assay Type | IC50 | Reference |
| mGluR5a | Rat | Calcium Mobilization | 1.31 ± 0.39 µM | [1] |
| mGluR5 | Human | Calcium Mobilization | 28.3 ± 11.7 µM | [1] |
| mGluR2, 3, 4, 6 | Rat | Functional Assays | > 10 µM | [4] |
| AMPA, NMDA Receptors | Not specified | Binding Assays | > 10 µM | [4] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization in cells expressing the mGluR1 receptor.
Materials:
-
Cells expressing mGluR1 (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Glutamate
-
96-well black-walled, clear-bottom microplate
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed the mGluR1-expressing cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescent plate reader. Set the reader to record fluorescence intensity over time.
-
Agonist Injection: After establishing a baseline fluorescence reading, inject a solution of glutamate (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Data Analysis: The increase in fluorescence intensity upon glutamate addition corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the peak fluorescence response in the presence of the antagonist. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Inositol Phosphate (IP) Accumulation Assay
This protocol measures the inhibition of glutamate-induced inositol phosphate accumulation, a downstream signaling event of mGluR1 activation.
Materials:
-
Cells expressing mGluR1
-
Cell culture medium containing myo-[3H]inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
This compound
-
Glutamate
-
Lysis buffer
-
Anion exchange chromatography columns
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate the mGluR1-expressing cells and incubate them overnight in a medium containing myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Compound Treatment: Wash the cells to remove unincorporated [3H]inositol. Pre-incubate the cells with different concentrations of this compound in stimulation buffer for 15-30 minutes.
-
Agonist Stimulation: Add glutamate to the wells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP production.
-
Cell Lysis and IP Isolation: Stop the reaction by adding lysis buffer. Isolate the total inositol phosphates from the cell lysates using anion exchange chromatography.
-
Quantification: Measure the amount of [3H]inositol phosphates using a scintillation counter.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in [3H]IP accumulation. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition observed | 1. Incorrect this compound concentration: The concentration used is too low. 2. Compound degradation: The stock solution has degraded due to improper storage. 3. Cell line issue: The cells may not be expressing functional mGluR1 receptors. 4. Assay conditions: The agonist (glutamate) concentration is too high, or the incubation time is not optimal. | 1. Perform a dose-response curve with a wider concentration range (e.g., 0.1 nM to 10 µM). 2. Prepare a fresh stock solution of this compound. Verify proper storage conditions (-20°C or -80°C). 3. Verify mGluR1 expression using techniques like Western blot, qPCR, or by testing a known mGluR1 agonist. 4. Optimize the glutamate concentration to an EC50 or EC80 value. Optimize the pre-incubation time with this compound (note that due to its lipophilic nature, inhibition may be slow). |
| High background signal | 1. Constitutive receptor activity: The mGluR1 receptors in your cell line may have high basal activity. 2. Assay artifacts: The fluorescent dye or other reagents may be causing a high background. | 1. If high basal activity is present, this compound may act as an inverse agonist, reducing the basal signal. 2. Run appropriate controls, including cells without dye and wells with buffer only, to identify the source of the high background. |
| Inconsistent results | 1. Compound precipitation: this compound may precipitate in the aqueous assay buffer at higher concentrations. 2. Cell health and density variability: Inconsistent cell numbers or unhealthy cells can lead to variable responses. 3. Pipetting errors: Inaccurate pipetting can lead to variability. | 1. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to maintain solubility. Visually inspect for any precipitation. 2. Ensure consistent cell seeding density and monitor cell viability. 3. Use calibrated pipettes and ensure proper mixing of solutions. |
| Unexpected agonist activity | 1. Off-target effects: At very high concentrations, this compound might interact with other receptors. 2. Impure compound: The this compound sample may contain impurities with agonist activity. | 1. Use a concentration range that is selective for mGluR1 (ideally below 1 µM). 2. Ensure the purity of the this compound sample. |
Mandatory Visualizations
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a calcium mobilization assay with this compound.
Caption: Troubleshooting logic for addressing a lack of inhibition by this compound.
References
JNJ16259685 Technical Support Center: Stability and Storage Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of JNJ16259685. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored in a well-sealed container protected from light. There are slight variations in the recommended storage temperatures from different suppliers, which may depend on the specific formulation and purity. For long-term storage, -20°C is the most consistently recommended temperature.
Q2: How should I store this compound once it is in solution?
A: Stock solutions of this compound should be stored at low temperatures to maintain stability. The recommended storage temperature for solutions is typically -20°C or -80°C. It is advisable to prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the shelf-life of this compound in its solid form and in solution?
A: The shelf-life of this compound can vary depending on the storage conditions and the supplier. As a solid, it can be stable for several years when stored correctly. In solution, the stability is more limited. Always refer to the supplier's datasheet for specific stability information.
Q4: In which solvents can I dissolve this compound?
A: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to prepare stock solutions.[1][2] It is important to use high-purity, anhydrous solvents to avoid degradation of the compound.
Q5: Are there any specific handling instructions I should be aware of?
A: Yes, it is recommended to equilibrate the compound to room temperature before opening the vial to prevent condensation. When preparing solutions, ensure the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.[3] For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD may be required.[3]
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated after storage.
-
Cause: The compound may have come out of solution due to storage at a low temperature or the solvent's saturation limit being exceeded.
-
Solution: Gently warm the solution and vortex or sonicate until the precipitate redissolves.[3] Before use, always ensure the solution is clear. To prevent this, consider preparing more dilute solutions or storing them at a slightly higher temperature if the stability data permits. It is best practice to prepare solutions fresh on the day of the experiment.[1]
Issue: I am observing inconsistent results in my experiments.
-
Cause: This could be due to the degradation of this compound. Improper storage, repeated freeze-thaw cycles of stock solutions, or using a solution that has been stored for too long can lead to reduced potency.
-
Solution: Always use a fresh stock solution or one that has been stored correctly and is within its recommended shelf-life. Aliquoting stock solutions into single-use vials is highly recommended. Perform a quality control check of your compound if you suspect degradation.
Data Presentation
Table 1: Recommended Storage Conditions for Solid this compound
| Supplier | Storage Temperature | Stated Stability |
| MedchemExpress | -20°C | 3 years |
| +4°C | 2 years | |
| R&D Systems | +4°C | Not specified |
| Cayman Chemical | -20°C | ≥ 4 years[4] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Supplier | Solvent | Storage Temperature | Stated Stability |
| MedchemExpress | In solvent | -80°C | 2 years[3] |
| -20°C | 1 year[3] | ||
| Hello Bio | Solution | -20°C | Up to 1 month[1] |
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (307.31 mM)[3][5] |
| Ethanol | 100 mM[1][2] |
| Chloroform | Slightly soluble[4] |
Experimental Protocols & Workflows
Protocol for Preparing a this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Caption: Decision workflow for storing this compound.
Caption: Troubleshooting guide for this compound solution precipitation.
References
Technical Support Center: JNJ-16259685 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the selective mGlu1 receptor antagonist, JNJ-16259685, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-16259685?
A1: JNJ-16259685 is a highly potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site to inhibit its function.[1] This inhibition prevents the glutamate-induced activation of the Gq protein, which in turn blocks the downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) triphosphate (IP3) formation, and subsequent intracellular calcium release.
Q2: What are the recommended doses for in vivo studies in rodents?
A2: The effective dose of JNJ-16259685 can vary depending on the animal model, the behavioral paradigm, and the research question. Doses ranging from 0.1 mg/kg to 30 mg/kg have been used in rats and mice.[4][5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Subcutaneously administered JNJ-16259685 has shown high potency in occupying central mGlu1 receptors in rats, with ED50 values of 0.040 mg/kg in the cerebellum and 0.014 mg/kg in the thalamus.[1][2]
Q3: How should I prepare and administer JNJ-16259685 for in vivo use?
A3: JNJ-16259685 is soluble in ethanol (B145695) (100mM) and DMSO (25mM).[3][6] For intraperitoneal (i.p.) injections in mice, it has been diluted in a vehicle of 90% saline and 10% DMSO.[4] It is recommended to prepare solutions fresh on the day of use.[3] If storage is necessary, solutions can be stored at -20°C for up to one month.[3] Before administration, ensure the solution is at room temperature and free of any precipitate.[3]
Q4: What is the selectivity profile of JNJ-16259685?
A4: JNJ-16259685 is highly selective for the mGluR1 receptor. It displays over 400-fold selectivity for mGluR1 over mGluR5 and shows no significant activity at mGluR2, mGluR3, mGluR4, mGluR6, AMPA, or NMDA receptors at concentrations up to 10 µM.[6]
Troubleshooting Guide
Issue 1: Unexpected sedative effects or decreased locomotor activity.
-
Possible Cause: The dose of JNJ-16259685 administered may be too high. Studies have shown that acute administration of JNJ-16259685 can decrease locomotor activity in rats.[7] Doses of 0.3–10 mg/kg have been shown to reduce total distance traveled in rats. A 30 mg/kg dose has been reported to cause a general sedative effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: If you observe sedative effects, reduce the dose. A thorough dose-response study is essential to find a dose that is effective for your endpoint of interest without causing confounding sedative effects.
-
Control for Motor Impairment: Include appropriate control experiments to assess motor coordination and activity, such as an open field test or rotarod test, to differentiate between sedative effects and specific effects on your behavioral measure.
-
Timing of Behavioral Testing: Consider the timing of your behavioral testing relative to the administration of the compound, as the sedative effects may be more pronounced at the peak plasma concentration.
-
Issue 2: Lack of anxiolytic-like effects in my behavioral model.
-
Possible Cause: The anxiolytic-like effects of mGluR1 antagonists appear to be task-dependent.[7] While JNJ-16259685 has shown anxiolytic-like properties in the lick suppression test in rats, it did not show similar effects in the elevated zero maze.[7]
-
Troubleshooting Steps:
-
Choice of Behavioral Paradigm: The choice of the behavioral model is critical. The lick suppression test is a conflict-based model, whereas the elevated zero maze is based on spontaneous exploration. The anxiolytic effects of JNJ-16259685 may be more apparent in paradigms that involve a conflict or punishment component.
-
Re-evaluate Dose: The dose required to elicit anxiolytic-like effects may be specific to the behavioral task. Ensure you have conducted a proper dose-response for your chosen model.
-
Consider Species and Strain: The behavioral effects of compounds can vary between different species and even strains of rodents.
-
Issue 3: Variability in experimental results.
-
Possible Cause: Inconsistent drug preparation, administration, or experimental conditions can lead to variability.
-
Troubleshooting Steps:
-
Standardize Drug Preparation: Always prepare the JNJ-16259685 solution fresh for each experiment or, if storing, ensure consistent handling and thawing procedures.[3] Always vortex the solution before administration to ensure it is homogenous.
-
Consistent Administration: Use a consistent route of administration and injection volume. Ensure accurate dosing for each animal.
-
Control Environmental Factors: Maintain consistent environmental conditions for all experimental animals, including housing, lighting, and noise levels, as these can influence behavioral outcomes.
-
Data Summary
Table 1: In Vitro Potency and Selectivity of JNJ-16259685
| Parameter | Species | Receptor | Value |
| IC50 | Rat | mGluR1a | 3.24 ± 1.00 nM |
| IC50 | Human | mGluR1a | 1.21 ± 0.53 nM |
| Ki | Rat | mGluR1a | 0.34 ± 0.20 nM |
| Selectivity | - | mGluR1 vs mGluR5 | >400-fold |
Table 2: In Vivo Dosing and Effects of JNJ-16259685 in Rodents
| Species | Dose Range (mg/kg) | Route | Observed Effect | Reference |
| Rat | 0.3 - 10 | i.p. | Decreased locomotor activity | |
| Rat | 2.5 | i.p. | Anxiolytic-like effect (lick suppression) | [7] |
| Mouse | 0.125 - 8 | i.p. | Reduced offensive aggressive behaviors | [4] |
| Rat | 0.1 - 1.0 | i.p. | Decreased preference for a large, probabilistic reward | [5] |
| Rat | 0.014 - 0.040 (ED50) | s.c. | Central mGlu1 receptor occupancy | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects in the Rat Lick Suppression Test
-
Animals: Male Wistar rats.
-
Drug Preparation: Dissolve JNJ-16259685 in a vehicle of 90% saline and 10% DMSO to the desired concentration.
-
Administration: Administer JNJ-16259685 or vehicle via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.
-
Behavioral Apparatus: A lick suppression test chamber equipped with a drinking spout connected to a shocker.
-
Procedure:
-
Habituation: For two days prior to testing, habituate the rats to the test chamber for 10 minutes, with free access to water from the drinking spout.
-
Testing: On the test day, place the rat in the chamber. For the first 3 minutes, allow the rat to drink freely. After this period, for every 20th lick, deliver a mild foot shock (e.g., 0.5 mA for 0.5 seconds).
-
Data Collection: Record the total number of licks and the number of shocks received during the session (e.g., 10 minutes). An increase in the number of licks in the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.[7]
-
Protocol 2: Evaluation of Effects on Aggression in Male Mice
-
Animals: Male albino mice.
-
Housing: Individually house the experimental mice for at least 30 days to induce aggression. House "standard opponent" mice in groups.
-
Drug Preparation: Prepare JNJ-16259685 in a vehicle of 90% saline and 10% DMSO.
-
Administration: Administer JNJ-16259685 or vehicle via i.p. injection 30 minutes before the behavioral interaction.
-
Procedure:
-
Place a singly housed mouse and an anosmic "standard opponent" mouse in a neutral cage.
-
Videotape the 10-minute interaction.
-
Data Analysis: Score the duration of specific behaviors such as threat, attack, social investigation, and immobility. A reduction in the time spent in offensive behaviors (threat and attack) in the JNJ-16259685-treated group compared to the vehicle group suggests an anti-aggressive effect.[4]
-
Visualizations
Caption: mGluR1 Signaling Pathway and Inhibition by JNJ-16259685.
Caption: General Experimental Workflow for an In Vivo Study with JNJ-16259685.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 7. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ16259685 In Vivo Experimentation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo experiments using JNJ16259685. It includes troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] It functions as a negative allosteric modulator, inhibiting the receptor's activity in a non-competitive manner.[3] Its high selectivity makes it a valuable tool for studying the specific roles of mGluR1 in the central nervous system.[2]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A commonly used vehicle for intraperitoneal (i.p.) injection in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] Another option is a solution of 10% DMSO in 90% saline.[4] For subcutaneous administration, the vehicle composition may vary. It is crucial to ensure the final solution is clear and free of precipitation.[4]
Q3: What are the typical dosages of this compound used in rodent models?
Dosages of this compound can vary depending on the animal model and the specific research question. In mice, intraperitoneal doses ranging from 0.125 to 8 mg/kg have been used to study effects on behavior.[4][5] In rats, doses of 0.3 to 10 mg/kg have been shown to affect locomotor activity. For anxiolytic-like effects in rats, a dose of 2.5 mg/kg (IP) has been reported as the lowest active dose.[6]
Q4: How should this compound be stored?
As a solid powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[4] For shorter periods, it can be stored at 4°C for up to 2 years.[4] Stock solutions in solvent should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the vehicle solution | Poor solubility of this compound. | Gently warm the solution and/or use sonication to aid dissolution.[4] Ensure the DMSO used is fresh and not hygroscopic, as water content can reduce solubility.[4][8] Prepare the vehicle by adding each solvent sequentially and ensuring complete mixing at each step.[4] |
| Inconsistent behavioral effects | Improper drug administration or incorrect dosage. | Ensure accurate weighing of the compound and precise volume administration based on the animal's body weight. For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs. |
| No observable effect at expected doses | Insufficient brain penetration or rapid metabolism. | While this compound is known to be centrally active,[1] consider a dose-response study to determine the optimal dose for your specific experimental conditions. Verify the purity of your this compound compound. |
| Unexpected side effects (e.g., sedation) | Off-target effects or dose being too high. | This compound is highly selective for mGluR1.[2] However, at higher doses, some effects on locomotor activity have been observed.[6] If sedation is a concern, consider using a lower dose or a different behavioral paradigm. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Receptor | Species | Value |
| IC₅₀ | mGlu1a | Rat | 3.24 ± 1.00 nM[4] |
| IC₅₀ | mGlu1a | Human | 1.21 ± 0.53 nM[4] |
| Kᵢ | mGlu1a | Rat | 0.34 ± 0.20 nM[2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose | Observed Effect |
| Mouse | i.p. | 0.125 - 8 mg/kg | Significant reduction in aggressive behaviors.[4] |
| Rat | i.p. | 2.5 mg/kg | Anxiolytic-like effects in the lick suppression test.[6] |
| Rat | s.c. | 0.014 mg/kg (ED₅₀) | Occupancy of central mGlu1 receptors in the thalamus.[2] |
| Rat | s.c. | 0.040 mg/kg (ED₅₀) | Occupancy of central mGlu1 receptors in the cerebellum.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Prepare Stock Solution: Weigh the desired amount of this compound powder. Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the DMSO is newly opened to avoid hygroscopic effects that can impact solubility.[4][8]
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Prepare Dosing Solution: Add the required volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration and a 10% DMSO concentration in the final solution. For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
Ensure Complete Dissolution: Vortex the final dosing solution thoroughly. If any precipitation is observed, gently warm the solution or use a sonicator until the solution is clear.[4]
-
Administration: Administer the solution intraperitoneally to the animal at the calculated volume based on its body weight (e.g., 10 mL/kg).[4] It is recommended to use the prepared solution on the same day.[4][7]
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: this compound inhibits the mGluR1 signaling pathway.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results with JNJ16259685
Technical Support Center: JNJ16259685
Welcome to the technical support center for JNJ162596-85. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during experiments with this compound.
Overview of this compound
This compound is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site to inhibit its function.[4] It is a systemically active compound that can cross the blood-brain barrier.[3] Its high selectivity makes it a valuable tool for studying the physiological roles of mGluR1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected inhibition of mGluR1 signaling with this compound in our calcium mobilization assay. What could be the cause?
A1: A lack of inhibitory effect is a common issue that can often be resolved by systematically checking your experimental setup. The primary function of this compound is to inhibit glutamate-induced increases in intracellular calcium.[1][2]
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Solubility: this compound is soluble in DMSO (up to 25 mM) and ethanol (B145695) (up to 100 mM). Ensure the compound is fully dissolved and that the final DMSO concentration in your assay medium is low and consistent across all conditions, as high concentrations can affect cell health.
-
Storage: The compound should be stored at +4°C for short-term use or as a stock solution at -20°C (for 1 year) or -80°C (for 2 years).[1] Improper storage can lead to degradation.
-
Concentration: The reported IC50 for this compound is in the low nanomolar range.[1][2] Verify your dilution calculations. A final concentration of 100 nM should be sufficient to fully block the mGluR1 response in most cell-based assays.[5]
-
-
Cellular System:
-
Receptor Expression: Confirm that your cell line endogenously expresses mGluR1 or has been successfully transfected and expresses functional receptors at the cell surface.
-
Cell Health: Ensure cells are healthy, within a proper passage number range, and not overly confluent, as this can alter receptor expression and signaling.
-
-
Assay Protocol:
-
Pre-incubation Time: As a non-competitive antagonist, this compound requires time to bind to the receptor. A pre-incubation period of 15-30 minutes before adding the agonist (glutamate) is recommended.
-
Agonist Concentration: Very high concentrations of glutamate might overcome the inhibitory effect, especially if the antagonist concentration is too low. Use an agonist concentration at or near its EC50.
-
Below is a troubleshooting workflow to address this issue.
Q2: We are observing effects at much higher concentrations than the reported IC50. Could this be due to off-target effects?
A2: This is a possibility. This compound is highly selective for mGluR1 over other mGlu receptors.[2] However, at high micromolar concentrations, the risk of off-target activity increases.
Selectivity Profile:
This compound shows high selectivity for mGluR1. It has over 400-fold selectivity against mGluR5 and shows no significant activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors at concentrations up to 10 µM.[2]
| Receptor Target | Species | Potency (IC50 or Ki) | Citation |
| mGluR1 | Rat | IC50: 3.24 nM (Ca2+), Ki: 0.34 nM (binding) | [1][2] |
| mGluR1 | Human | IC50: 1.21 nM (Ca2+) | [1][2] |
| mGluR5 | Rat | IC50: 1.31 µM (Ca2+) | [1] |
| mGluR5 | Human | IC50: 28.3 µM (Ca2+) | [1] |
| mGluR2, 3, 4, 6 | Rat | No activity up to 10 µM | [2] |
| AMPA/NMDA Receptors | - | No binding up to 10 µM | [2] |
Interpreting Your Results:
If you are observing effects only at concentrations significantly higher than the values listed for mGluR1 (e.g., >1 µM), you should consider the possibility of engagement with mGluR5 or another, uncharacterized off-target.[1] It is crucial to run control experiments using specific antagonists for suspected off-targets to confirm or rule out these possibilities.
Q3: What is the canonical signaling pathway for mGluR1 that this compound is expected to block?
A3: this compound is expected to block the Gq-coupled signaling pathway activated by mGluR1. Upon glutamate binding, mGluR1 activates a Gq/11 G-protein, which in turn stimulates Phospholipase C (PLC).[6][7][8] PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium, while DAG activates Protein Kinase C (PKC).[6][7][8]
The diagram below illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a general method for assessing the antagonist activity of this compound on mGluR1-expressing cells.
1. Cell Preparation:
-
Plate mGluR1-expressing cells (e.g., HEK293 or CHO cells stably expressing the receptor) in a black, clear-bottom 96-well plate.
-
Culture cells until they reach approximately 80-90% confluency.
2. Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the dye solution to each well and incubate for 45-60 minutes at 37°C in the dark.
3. Compound Incubation:
-
Following incubation, wash the cells gently 2-3 times with the buffer to remove extracellular dye.
-
Add buffer containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
4. Agonist Stimulation and Data Acquisition:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the reader to record fluorescence (Excitation ~485 nm, Emission ~525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Add a pre-determined concentration of glutamate (e.g., EC80) to all wells simultaneously using the instrument's injection system.
-
Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
5. Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control response (0% inhibition) and a baseline control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
JNJ16259685 lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of JNJ16259685, with a focus on addressing potential lot-to-lot variability and ensuring experimental reproducibility through robust quality control measures.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the inhibitory effect of this compound in our cell-based assays compared to previous experiments. What could be the cause?
A1: A decrease in potency can stem from several factors. Firstly, lot-to-lot variability is a known consideration for complex small molecules. A new batch may have a different purity profile or contain a higher percentage of inactive isomers. Janssen Pharmaceutica, in a multi-site study, provided a central batch of this compound to all participating labs to eliminate variability from inconsistencies in the chemical batch, highlighting the importance of this issue.[1] Secondly, improper storage or handling of the compound can lead to degradation. This compound powder is stable for years when stored at -20°C, but solutions are less stable and it is recommended to prepare them fresh.[2][3]
Q2: How can we validate a new lot of this compound to ensure it is comparable to our previous batch?
A2: To validate a new lot, we recommend a side-by-side comparison with your previous, well-characterized batch. A functional assay, such as a glutamate-induced calcium mobilization assay in cells expressing the mGlu1 receptor, is a robust method to determine the IC50 of the new lot.[2] The IC50 value should be within an acceptable range of the values reported in the literature (see summary tables below). Additionally, analytical methods like HPLC can be used to check the purity of the new lot.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO (≥ 100 mg/mL) and ethanol (B145695) (100 mM).[2] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[2] Stock solutions can be stored at -20°C for up to one year, or -80°C for up to two years.[2] However, it is highly recommended to prepare fresh solutions for each experiment to avoid degradation from repeated freeze-thaw cycles.[3][4]
Q4: Are there any known selectivity issues with this compound?
A4: this compound is a highly selective antagonist for the mGlu1 receptor. It shows over 400-fold selectivity for mGlu1 over the mGlu5 receptor. It has been shown to have no agonist, antagonist, or positive allosteric modulator activity at rat mGlu2, -3, -4, or -6 receptors at concentrations up to 10 µM, and does not bind to AMPA or NMDA receptors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Lot-to-lot variability of this compound. | Perform a side-by-side comparison of the new and old lots in a functional assay to determine and compare their IC50 values. Consider purchasing a larger single lot for the entire study. |
| Improper storage and handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. Ensure the compound is stored at the recommended temperature. | |
| Reduced potency of this compound | Degradation of the compound. | Use a fresh stock solution. If the problem persists, purchase a new vial of the compound. |
| Inaccurate concentration of the stock solution. | Verify the calculations for the stock solution. If possible, confirm the concentration using a spectrophotometer if the extinction coefficient is known. | |
| Precipitation of the compound in media | Poor solubility in the experimental buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage (typically <0.1%). |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Receptor | Species | IC50 / Ki | Reference |
| Ca2+ Mobilization | mGlu1a | Rat | 3.24 ± 1.00 nM (IC50) | [2] |
| Ca2+ Mobilization | mGlu1a | Human | 1.21 ± 0.53 nM (IC50) | [2] |
| Ca2+ Mobilization | mGlu5a | Rat | 1.31 ± 0.39 µM (IC50) | [2] |
| Radioligand Binding | mGlu1a | Rat | 0.34 ± 0.20 nM (Ki) | [1] |
| Synaptic Activation Inhibition | mGlu1 | - | 19 nM (IC50) | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Assay | Species | Route of Administration | ED50 | Reference |
| mGlu1 Receptor Occupancy (Cerebellum) | Rat | Subcutaneous | 0.040 mg/kg | [5] |
| mGlu1 Receptor Occupancy (Thalamus) | Rat | Subcutaneous | 0.014 mg/kg | [5] |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is designed to determine the IC50 of this compound in a cell line expressing the metabotropic glutamate (B1630785) receptor 1 (mGlu1).
-
Cell Culture: Maintain CHO or HEK293 cells stably expressing the rat or human mGlu1a receptor in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of a glutamate agonist (e.g., L-quisqualate) at a concentration that elicits a submaximal response (EC80).
-
Assay Procedure:
-
Add the this compound dilutions to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add the glutamate agonist to all wells and measure the change in fluorescence intensity over time.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of the agonist response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
2. In Vivo Receptor Occupancy Study
This protocol describes a method to determine the in vivo potency of this compound in occupying central mGlu1 receptors.
-
Animals: Use adult male rats (e.g., Wistar).
-
Drug Administration: Administer this compound subcutaneously at various doses. A vehicle control group should be included.
-
Tissue Collection: At a specified time after drug administration, euthanize the animals and dissect the cerebellum and thalamus.
-
Homogenate Preparation: Homogenize the tissues in a suitable buffer.
-
Radioligand Binding Assay:
-
Incubate the tissue homogenates with a radiolabeled mGlu1 receptor ligand (e.g., [3H]R214127) in the presence or absence of a saturating concentration of a competing ligand to determine non-specific binding.
-
After incubation, filter the samples and wash to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of receptor occupancy for each dose of this compound compared to the vehicle-treated group. Determine the ED50 value by plotting the percentage of occupancy against the dose and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: mGlu1 Receptor Signaling Pathway and Point of Inhibition by this compound.
References
Technical Support Center: Cell Viability Assays with JNJ16259685
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the mGluR1 antagonist, JNJ16259685, in cell viability assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible results | 1. Compound Precipitation: this compound, while soluble in DMSO and ethanol (B145695), may precipitate in aqueous culture media, especially at higher concentrations. 2. Incomplete Solubilization of Formazan (B1609692) Crystals (MTT/XTT assays): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. 3. Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. | 1. Visually inspect your treatment media under a microscope for any precipitate. Prepare fresh dilutions for each experiment. Consider using a lower final DMSO concentration or pre-warming the media before adding the compound. 2. Ensure vigorous mixing after adding the solubilization buffer. Visually confirm the absence of crystals before reading the plate. 3. Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. |
| High background signal in control wells | 1. Media Interference: Phenol (B47542) red or other components in the culture media can interfere with colorimetric or fluorometric assays. 2. Compound Interference: this compound itself might directly react with the assay reagents. | 1. For fluorescent assays, consider using phenol red-free media. Always include a "media only" blank control. 2. Run a control plate with this compound in cell-free media to check for any direct reaction with your assay reagents. |
| Unexpectedly low or high cell viability readings | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 2. Slow Washout of Compound: this compound has a very slow washout rate. If pre-treating and then removing the compound, residual amounts may still be present and affecting the cells. 3. Off-target Effects: At very high concentrations, the possibility of off-target effects cannot be entirely ruled out. | 1. Ensure the final concentration of the solvent in your culture wells is consistent across all treatments and is at a non-toxic level (typically ≤ 0.5% for DMSO). Include a vehicle control (media with the same concentration of solvent as your highest drug concentration). 2. If your experimental design involves washout, perform multiple, thorough washes with fresh media. Be aware that complete removal may not be possible. 3. Conduct dose-response experiments to identify a concentration range where the effects are likely mediated by mGluR1. |
Frequently Asked Questions (FAQs)
Compound Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO (up to 25 mM) and ethanol (up to 100 mM). For cell culture experiments, a 10 mM stock in sterile DMSO is recommended. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q2: I see a precipitate after diluting my this compound stock solution in culture media. What should I do?
Precipitation can occur when a compound with low aqueous solubility is diluted into a buffered salt solution. To mitigate this, you can try pre-warming your culture media to 37°C before adding the this compound stock solution. Also, ensure rapid and thorough mixing upon dilution. If precipitation persists, you may need to use a lower final concentration of the compound.
Experimental Design
Q3: What concentration of this compound should I use in my cell viability assay?
The optimal concentration will depend on the cell line and the specific experimental question. Based on published data, this compound has been shown to decrease the viability of melanoma cell lines with IC50 values in the micromolar range.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Q4: How long should I treat my cells with this compound?
The treatment duration will vary depending on your experimental goals. Typical incubation times for cell viability assays range from 24 to 72 hours. A time-course experiment is recommended to determine the optimal treatment duration for your cell line and desired outcome.
Q5: Should I be concerned about the slow washout of this compound?
Yes. Studies have shown that the washout of this compound is very slow.[2] If your experiment involves a pre-treatment followed by a washout step, be aware that the compound may not be completely removed. This residual compound could continue to exert its effects.
Assay-Specific Questions
Q6: Can this compound interfere with the MTT assay?
While there are no specific reports of this compound interfering with the MTT assay, it is a possibility with any test compound. To check for interference, you should run a control experiment with this compound in cell-free media containing MTT to see if the compound directly reduces the tetrazolium salt.
Q7: Are there alternative cell viability assays I can use?
Yes, several alternative assays are available. These include XTT, WST-1, Calcein-AM, and ATP-based luminescence assays. If you suspect interference with one type of assay, using an alternative method with a different detection principle is a good troubleshooting step.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in inhibiting mGluR1 function.
| Parameter | Species | Assay | Value | Reference |
| IC50 | Rat | Glutamate-induced Ca2+ mobilization | 3.24 nM | [3] |
| IC50 | Human | Glutamate-induced Ca2+ mobilization | 1.21 nM | [3] |
| IC50 | Melanoma Cell Line (SK2) | Cell Viability (MTT) | 109 µM | [1] |
| IC50 | Melanoma Cell Line (SK5) | Cell Viability (MTT) | 105 µM | [1] |
| Ki | Rat | [3H]R214127 binding | 0.34 nM | [3] |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Visualizations
References
Validation & Comparative
A Comparative Guide to JNJ16259685 and Other mGluR1 Antagonists for Researchers
This guide provides a detailed comparison of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, JNJ16259685, with other notable mGluR1 antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to mGluR1 Antagonism
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Selective antagonists of mGluR1 are being investigated for their therapeutic potential in conditions such as pain, anxiety, and neurodegenerative diseases. This compound is a highly potent and selective, non-competitive mGluR1 antagonist that has been extensively characterized. This guide compares its in vitro and in vivo properties with other well-known mGluR1 antagonists, including CPCCOEt, BAY 36-7620, YM-202074, LY367385, and AIDA.
In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other mGluR1 antagonists. The data is derived from various studies and presented to facilitate a direct comparison.
Table 1: Potency of mGluR1 Antagonists
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Ca2+ mobilization | rat mGluR1a | 3.24 ± 1.00 | - | [1] |
| Ca2+ mobilization | human mGluR1a | 1.21 ± 0.53 | - | [1] | |
| Inositol (B14025) Phosphate | rat primary cerebellar cultures | 1.73 ± 0.40 | - | [1] | |
| Radioligand Binding ([3H]R214127) | rat mGluR1a | - | 0.34 ± 0.20 | [1] | |
| CPCCOEt | Ca2+ mobilization | human mGluR1b | 6500 | - | [2] |
| BAY 36-7620 | Ca2+ mobilization | human mGluR1a | 160 | - | [1] |
| YM-202074 | Inositol Phosphate | rat cerebellar granule cells | 8.6 | - | [3] |
| Radioligand Binding | rat mGluR1 | - | 4.8 | [3] | |
| LY367385 | Phosphoinositide Hydrolysis | rat mGluR1a | 8800 | - | [4] |
| AIDA | Phosphoinositide Hydrolysis | - | 4,000-200,000 | - | [2] |
Table 2: Selectivity Profile of mGluR1 Antagonists
| Compound | mGluR5 IC50 (nM) | Other mGluRs | Reference(s) |
| This compound | 1310 ± 390 (rat mGluR5a) | No activity at mGluR2, 3, 4, 6 up to 10 µM | [1] |
| CPCCOEt | >100,000 | No activity at mGluR2, 4, 5, 7, 8 up to 100 µM | [2] |
| BAY 36-7620 | >10,000 | - | [1] |
| YM-202074 | >10,000 | - | [3] |
| LY367385 | >100,000 | Negligible action on group II and III mGluRs | [4] |
| AIDA | >1,000,000 | Little activity at mGluR2, 4 | [2] |
In Vivo Efficacy
The in vivo efficacy of these antagonists has been evaluated in various animal models of disease. This compound has demonstrated high potency in occupying central mGluR1 receptors.
Table 3: In Vivo Efficacy of mGluR1 Antagonists
| Compound | Animal Model | Effect | ED50 (mg/kg) | Reference(s) |
| This compound | Rat Receptor Occupancy (cerebellum) | Occupancy of mGluR1 | 0.040 (s.c.) | [1] |
| Rat Receptor Occupancy (thalamus) | Occupancy of mGluR1 | 0.014 (s.c.) | [1] | |
| Mouse model of aggression | Reduction of offensive behaviors | 0.125-8 (i.p.) | [5] | |
| BAY 36-7620 | Rat acute subdural hematoma | Neuroprotection | 0.01-0.03 (i.v.) | [1] |
| LY367385 | Rat model of neuropathic pain | Reversal of allodynia | - | [6] |
| AIDA | Rat conflict drinking test | Anxiolytic-like effects | 0.5-2 (i.p.) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data.
Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a glutamate agonist.
-
Cell Culture: CHO cells stably expressing the target mGluR1 subtype are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: The antagonist is added at various concentrations to the wells and pre-incubated.
-
Agonist Stimulation: A fixed concentration of a glutamate agonist (e.g., glutamate or quisqualate) is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay determines the affinity of the antagonist for the mGluR1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells expressing the mGluR1 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled mGluR1 ligand (e.g., [3H]R214127) and varying concentrations of the unlabeled antagonist in a binding buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the antagonist's effect on the Gq-protein signaling pathway by quantifying the accumulation of inositol phosphates.
-
Cell Labeling: Cells expressing mGluR1 are incubated with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.
-
Pre-incubation: The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the antagonist at various concentrations.
-
Agonist Stimulation: A glutamate agonist is added to stimulate the mGluR1 receptor and the subsequent production of inositol phosphates.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The accumulated [3H]-inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined from the concentration-response curves.
Visualizations
mGluR1 Signaling Pathway
Caption: Simplified mGluR1 signaling cascade upon glutamate binding.
Experimental Workflow for mGluR1 Antagonist Screening
Caption: A typical workflow for the discovery and development of mGluR1 antagonists.
Conclusion
This compound stands out as a highly potent and selective mGluR1 antagonist with excellent in vivo activity.[1] Its sub-nanomolar affinity and significant selectivity over mGluR5 and other mGluR subtypes make it a valuable tool for investigating the physiological and pathological roles of mGluR1.[1] While other antagonists like CPCCOEt, BAY 36-7620, YM-202074, LY367385, and AIDA also exhibit selectivity for mGluR1, they generally display lower potency compared to this compound.[1][2][3][4] The choice of antagonist for a particular study will depend on the specific requirements of the experiment, including the desired potency, selectivity profile, and in vivo applicability. This guide provides a foundation for making an informed decision when selecting an appropriate mGluR1 antagonist for research purposes.
References
- 1. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic glutamate antagonists alone and in combination with morphine: Comparison across two models of acute pain and a model of persistent, inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparing JNJ16259685 and YM-298198
An Objective Comparison of JNJ16259685 and YM-298198 for mGluR1 Antagonism
This guide provides a detailed, data-supported comparison of this compound and YM-298198, two widely used selective, non-competitive antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Both compounds serve as critical tools for researchers investigating the physiological and pathological roles of mGluR1 signaling in the central nervous system.
This compound and YM-298198 are potent and selective negative allosteric modulators (NAMs) of the mGluR1.[1][2][3] Unlike competitive antagonists that bind to the glutamate binding site, these molecules bind to a distinct allosteric site within the seven-transmembrane domain of the receptor.[3] This binding event induces a conformational change that reduces the affinity and/or efficacy of the endogenous agonist, glutamate.
mGluR1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[4] Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), modulating a wide array of cellular functions. Both this compound and YM-298198 effectively block these downstream signaling events.
References
- 1. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
JNJ16259685: A Comprehensive Guide to its Selectivity for the mGluR1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNJ16259685's selectivity for the metabotropic glutamate (B1630785) receptor 1 (mGluR1) against other mGluR subtypes and alternative antagonists. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound for preclinical studies.
Executive Summary
This compound is a potent and highly selective, non-competitive antagonist of the mGluR1 receptor.[1][2][3] It operates as a negative allosteric modulator (NAM), binding to a site within the heptahelical domain of the receptor to inhibit its function.[1][4] Experimental data demonstrates its sub-nanomolar affinity for mGluR1 and significant selectivity over other mGluR subtypes, particularly mGluR5.[2][5] Furthermore, this compound shows no significant activity at other glutamate receptors, including AMPA and NMDA receptors, nor at a wide range of other neurotransmitter receptors and ion channels.[1][3][6]
Comparative Selectivity Profile
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other known mGluR1 and mGluR5 antagonists.
| Compound | Target Receptor | Assay Type | Species | IC50 (nM) | Ki (nM) | Fold Selectivity (vs. mGluR5) |
| This compound | mGluR1a | Ca2+ Mobilization | Rat | 3.24 ± 1.00[3][7] | >400[2][5] | |
| mGluR1a | Ca2+ Mobilization | Human | 1.21 ± 0.53[3] | |||
| mGluR1a | Radioligand Binding | Rat | 0.34 ± 0.20[1][3] | |||
| mGluR5a | Ca2+ Mobilization | Rat | 1310 ± 390[7] | |||
| mGluR5a | Ca2+ Mobilization | Human | 28300 ± 11700[7] | |||
| CPCCOEt | mGluR1b | Ca2+ Mobilization | Human | 6500[8] | Selective vs mGluR2, 4a, 5a, 7b, 8a[8] | |
| BAY 36-7620 | mGluR1a | IP Accumulation | HEK 293 cells | 160[9] | Selective vs mGluR5[9] | |
| MPEP | mGluR5 | PI Hydrolysis | 36[10][11] | Selective vs mGluR1b, 2, 3, 4a, 6, 7b, 8a[11] |
Experimental Methodologies
Radioligand Binding Assay for mGluR1
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the mGluR1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the rat mGluR1a receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from CHO cells stably expressing the rat mGluR1a receptor.
-
Radioligand: [3H]R214127 (a high-affinity mGluR1 antagonist).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the rat mGluR1a membrane preparations on ice.
-
Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]R214127.
-
Varying concentrations of this compound or vehicle for total binding, and a saturating concentration of a non-radiolabeled mGluR1 antagonist for non-specific binding.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for mGluR1
This protocol outlines a representative method for assessing the functional antagonist activity (IC50) of a test compound at the mGluR1 receptor.
Objective: To determine the IC50 value of this compound in inhibiting glutamate-induced calcium mobilization in cells expressing the mGluR1a receptor.
Materials:
-
HEK293 or CHO cells stably expressing the rat or human mGluR1a receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Glutamate (agonist).
-
Test Compound: this compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with kinetic reading capabilities.
Procedure:
-
Seed the mGluR1a-expressing cells into the microplates and allow them to adhere and grow to near confluency.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically involving a 1-hour incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined period to allow for compound binding.
-
Place the plate in a fluorescent plate reader and initiate kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, add a fixed concentration of glutamate (typically the EC80) to all wells to stimulate the receptor.
-
Continue to monitor the fluorescence intensity for a few minutes to capture the peak calcium response.
Data Analysis: The increase in fluorescence intensity upon glutamate addition corresponds to the intracellular calcium concentration. The antagonist effect of this compound is determined by its ability to reduce the glutamate-induced calcium response. The IC50 value is calculated by plotting the percentage inhibition of the agonist response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
mGluR1 Signaling Pathway
The activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Caption: Canonical Gq-coupled signaling pathway of the mGluR1 receptor.
Experimental Workflow for Selectivity Validation
The following diagram illustrates a typical workflow for validating the selectivity of a compound like this compound.
Caption: A logical workflow for the validation of mGluR1 antagonist selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
JNJ16259685 versus non-selective glutamate receptor blockers
A Comparative Analysis of JNJ16259685 and Non-Selective Glutamate (B1630785) Receptor Blockers for Glutamatergic System Modulation
In the landscape of neuropharmacology, precise modulation of the glutamatergic system is a key area of research for developing novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a detailed comparison between this compound, a selective metabotropic glutamate receptor 1 (mGlu1) antagonist, and non-selective glutamate receptor blockers, which act on a broader range of glutamate receptors. This comparison will focus on their mechanisms of action, pharmacological profiles, and the implications of their differing selectivity.
Introduction to Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into two families: ionotropic and metabotropic. Ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.
Non-selective glutamate receptor blockers, such as ketamine and phencyclidine (PCP), primarily act on ionotropic receptors, leading to broad inhibition of excitatory neurotransmission.[1] In contrast, this compound offers a more targeted approach by selectively antagonizing the mGlu1 receptor subtype.[2][3][4][5]
This compound: A Selective mGlu1 Receptor Antagonist
This compound is a potent and selective, non-competitive antagonist of the mGlu1 receptor.[5] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site.[4] This allows it to inhibit the receptor's response to glutamate.[4]
Pharmacological Profile of this compound
This compound demonstrates high affinity and potency for the mGlu1 receptor, with a Ki of 0.34 nM.[3][4][5] It is highly selective for mGlu1 over other mGlu receptor subtypes, including mGlu5, and does not exhibit activity at iGluRs like NMDA and AMPA receptors.[3][4][5]
Non-Selective Glutamate Receptor Blockers
Non-selective glutamate receptor blockers encompass a range of compounds that antagonize multiple glutamate receptor subtypes, most notably the NMDA receptor.[1][6] These are typically uncompetitive or non-competitive antagonists that block the ion channel of the receptor.[1][7]
Examples and Mechanism of Action
-
Ketamine and Phencyclidine (PCP): These are uncompetitive antagonists that bind within the ion channel of the NMDA receptor, thereby blocking the flow of ions.[1]
-
Memantine: This is another uncompetitive NMDA receptor antagonist with a lower affinity and faster kinetics than ketamine, which is thought to contribute to its better tolerability.[1][8]
The lack of selectivity of these agents leads to a widespread disruption of glutamatergic neurotransmission, which can result in significant side effects, including psychotomimetic effects, cognitive impairment, and motor disturbances.[6][9]
Comparative Data
The following tables summarize the key differences between this compound and non-selective glutamate receptor blockers.
Table 1: Mechanism of Action and Selectivity
| Feature | This compound | Non-Selective Glutamate Receptor Blockers (e.g., Ketamine, PCP) |
| Primary Target(s) | mGlu1 Receptor | Primarily NMDA Receptors; also affects other iGluRs |
| Mechanism | Non-competitive, negative allosteric modulator | Uncompetitive or non-competitive channel blockers |
| Selectivity | Highly selective for mGlu1 | Non-selective, acts on multiple glutamate receptor subtypes |
Table 2: Potency and In Vitro Activity
| Compound | Receptor Target | Potency Metric | Value |
| This compound | Rat mGlu1a | IC50 (Ca2+ mobilization) | 3.24 ± 1.00 nM[2][3][4] |
| Human mGlu1a | IC50 (Ca2+ mobilization) | 1.21 ± 0.53 nM[2][3][4] | |
| Rat mGlu1a | Ki (radioligand binding) | 0.34 ± 0.20 nM[3][4] | |
| Rat mGlu5a | IC50 (Ca2+ mobilization) | 1.31 ± 0.39 µM[2] | |
| Ketamine | NMDA Receptor | Ki | ~500-10,000 nM (Varies with experimental conditions) |
| PCP | NMDA Receptor | Ki | ~50-100 nM |
Table 3: In Vivo Effects and Side-Effect Profile
| Feature | This compound | Non-Selective Glutamate Receptor Blockers |
| Reported In Vivo Effects | Reduces certain behaviors like rearing and exploration; shows anxiolytic-like properties in some models.[2][10] | Anesthesia, analgesia, antidepressant effects.[6][7] |
| Side-Effect Profile | Minimal effects on locomotor activity at therapeutic doses.[2] | Psychotomimetic effects (hallucinations, dissociation), cognitive deficits, abuse potential.[6][9] |
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency of compounds that modulate Gq-coupled receptors like mGlu1, which signal through the release of intracellular calcium.
-
Cell Culture: CHO cells stably expressing the rat or human mGlu1a receptor are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Addition: this compound is added at various concentrations to the cells and incubated.
-
Glutamate Stimulation: Glutamate is added to stimulate the mGlu1 receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the glutamate-induced calcium response against the concentration of this compound.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the rat mGlu1a receptor.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the mGlu1 receptor (e.g., [3H]R214127) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The Ki value is determined by analyzing the competition between the radioligand and this compound for binding to the receptor.
In Vivo Receptor Occupancy
This method determines the dose of a drug required to occupy a certain percentage of its target receptors in the brain.
-
Drug Administration: Rats are administered various doses of this compound subcutaneously.
-
Radiotracer Injection: At a specific time after drug administration, a radiolabeled tracer that binds to mGlu1 receptors is injected.
-
Brain Imaging or Tissue Collection: The brain is either imaged using techniques like PET or SPECT, or the animal is euthanized, and the brain is dissected.
-
Radioactivity Measurement: The amount of radioactivity in specific brain regions (e.g., cerebellum, thalamus) is measured.
-
Data Analysis: The ED50 value, the dose required to occupy 50% of the receptors, is calculated by comparing the tracer binding in drug-treated animals to that in vehicle-treated animals.
Visualizations
Caption: mGlu1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Calcium Mobilization Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of JNJ-16259685 Effects with Genetic Models: A Comparative Guide
This guide provides a detailed comparison of the pharmacological effects of the selective mGluR1 antagonist, JNJ-16259685, with the phenotypes of relevant genetic mouse models. The data presented here serves to cross-validate the on-target effects of JNJ-16259685 by aligning its pharmacological outcomes with the behavioral and cellular consequences of genetic mGluR1 manipulation. This information is intended for researchers, scientists, and drug development professionals working on mGluR1-related therapeutics.
Introduction to JNJ-16259685 and Genetic Models
JNJ-16259685 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] It exerts its effects by inhibiting glutamate-induced intracellular calcium mobilization.[1] Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, including Fragile X syndrome (FXS).
The primary genetic model for cross-validation is the Fmr1 knockout (KO) mouse , a well-established model for FXS. These mice exhibit excessive mGluR1 signaling, leading to a range of behavioral phenotypes. Additionally, mGluR1 knockout (KO) mice and mice with a heterozygous reduction of mGluR1 serve as direct genetic comparisons for the pharmacological blockade of the receptor.
Comparative Data Presentation
The following tables summarize the quantitative data from key experiments comparing the effects of JNJ-16259685 with the phenotypes of Fmr1 KO and mGluR1 genetically modified mice.
Audiogenic Seizures
Fmr1 KO mice exhibit a heightened susceptibility to audiogenic seizures.[3][4][5] This phenotype is a robust and frequently used measure for evaluating potential therapeutic interventions.
| Model/Treatment | Seizure Incidence (%) | Seizure Severity Score (Mean ± SEM) | Reference |
| Wild-Type (WT) | 0 | 0.0 | [4] |
| Fmr1 KO | 100 | 1.56 ± 0.29 | [4] |
| Fmr1 KO + JNJ-16259685 | Reduced | Decreased | [6] |
| Fmr1 KO + mGluR5 Antagonist (MPEP) | Abolished | Not Reported | [6] |
Note: While a specific percentage reduction for JNJ-16259685 was not provided in the initial search, the study indicates a decrease in audiogenic seizures.[6]
Repetitive Behavior: Marble Burying
Marble burying is a measure of repetitive and perseverative behavior, which is often increased in mouse models of neurodevelopmental disorders.
| Model/Treatment | Number of Marbles Buried (Mean ± SEM) | Reference |
| Wild-Type (WT) | ~5-8 | [7] |
| Fmr1 KO | Significantly increased vs. WT | [6] |
| WT + JNJ-16259685 | Decreased | [6] |
| Fmr1 KO + JNJ-16259685 | Decreased | [6] |
Motor Coordination: Rotarod Test
Motor coordination and learning can be assessed using an accelerating rotarod. Fmr1 KO mice often show impairments in this task.
| Model/Treatment | Latency to Fall (seconds, Mean ± SEM) | Learning Index (Day 3 - Day 1) | Reference |
| Wild-Type (WT) | Baseline | Positive | [8] |
| Fmr1 KO | Worse than WT | No significant difference from WT | [8] |
| mGluR1 Het x Fmr1 KO | Worse than WT | Not Reported | [8] |
| WT + JNJ-16259685 | Impaired | Not Reported | [6] |
| Fmr1 KO + JNJ-16259685 | No significant effect | Not Reported | [6] |
Note: "mGluR1 Het" refers to mice with a heterozygous reduction in mGluR1 expression.
Experimental Protocols
Audiogenic Seizure Induction and Scoring
This protocol is adapted from procedures used in studies with Fmr1 KO mice.[3][9]
-
Acclimation: Individually house mice in a sound-attenuated chamber for a 1-minute acclimation period.
-
Stimulus: Expose the mouse to a loud acoustic stimulus (e.g., 120 dB alarm) for a duration of 2 minutes.
-
Observation: Record the behavioral responses of the mouse during the stimulus presentation.
-
Scoring: Score the seizure severity based on a standardized scale:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure (jerking of limbs).
-
3: Tonic seizure (rigid extension of limbs).
-
4: Respiratory arrest/death.
-
-
Recovery: After the stimulus, observe the mouse for a 1-minute recovery period. An optional second challenge can be administered.
-
Chamber Cleaning: Thoroughly clean the chamber between each mouse to eliminate olfactory cues.
Marble Burying Test
This protocol is based on standard procedures for assessing repetitive behavior in mice.[7][10][11]
-
Apparatus: Use a standard mouse cage filled with 5 cm of clean bedding.
-
Marble Placement: Place 20 glass marbles (approximately 1.5 cm in diameter) evenly on the surface of the bedding.
-
Acclimation: Gently place a single mouse in the cage.
-
Test Duration: Leave the mouse undisturbed in the cage for 30 minutes.
-
Scoring: After 30 minutes, remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Blinding: The scoring should be performed by an observer who is blind to the experimental conditions.
Accelerating Rotarod Test
This protocol is a standard method for assessing motor coordination and learning in rodents.[12]
-
Apparatus: Use a rotarod apparatus with a rotating rod that can accelerate at a constant rate.
-
Acclimation/Training (Optional but Recommended): Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a short period on the day before testing to acclimate them to the apparatus.
-
Test Procedure:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.
-
-
Multiple Trials: Conduct multiple trials per day (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes) for several consecutive days to assess motor learning.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This protocol outlines the general steps for measuring mGluR1-mediated inositol phosphate accumulation, a key downstream signaling event.[1][13][14]
-
Cell Culture: Culture cells expressing mGluR1 (e.g., primary cerebellar cultures or a recombinant cell line) in appropriate media.
-
Radiolabeling: Incubate the cells with [³H]myo-inositol overnight to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor activation.
-
Stimulation: Add the mGluR1 agonist (e.g., glutamate or DHPG) in the presence or absence of the antagonist (JNJ-16259685) and incubate for a defined period.
-
Extraction: Stop the reaction and extract the soluble inositol phosphates using an appropriate acidic solution (e.g., perchloric acid or trichloroacetic acid).
-
Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantification: Quantify the amount of radioactivity in each fraction using liquid scintillation counting. The results are typically expressed as a percentage of the total radioactivity incorporated into the cell membranes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mGluR1 signaling pathway and a typical experimental workflow for cross-validating pharmacological and genetic effects.
Caption: mGluR1 Signaling Pathway and the Point of Inhibition by JNJ-16259685.
Caption: Experimental Workflow for Cross-Validation of Pharmacological and Genetic Models.
Conclusion
The data presented in this guide demonstrate a strong correlation between the pharmacological effects of the mGluR1 antagonist, JNJ-16259685, and the phenotypes observed in genetic models with reduced or absent mGluR1 function. The ability of JNJ-16259685 to ameliorate specific behavioral deficits in Fmr1 KO mice, such as audiogenic seizure susceptibility and repetitive behaviors, aligns with the "mGluR theory" of Fragile X syndrome. This cross-validation provides compelling evidence for the on-target mechanism of action of JNJ-16259685 and supports its use as a valuable tool for investigating mGluR1 function and as a potential therapeutic agent for disorders involving mGluR1 dysregulation.
References
- 1. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Frontiers | Resilience to audiogenic seizures is associated with p-ERK1/2 dephosphorylation in the subiculum of Fmr1 knockout mice [frontiersin.org]
- 5. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Group I metabotropic glutamate receptor antagonists alter select behaviors in a mouse model for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of marble-burying behavior as a model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic reduction of group 1 metabotropic glutamate receptors alters select behaviors in a mouse model for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Audiogenic Seizures [bio-protocol.org]
- 10. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the selective mGluR1 antagonist, this compound, in rodent models of movement and coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of JNJ16259685 and Positive Allosteric Modulators at the mGlu1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of JNJ16259685, a negative allosteric modulator (NAM), with that of positive allosteric modulators (PAMs) targeting the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The mGlu1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in synaptic plasticity and neuronal excitability. Its modulation by allosteric ligands offers a sophisticated approach to fine-tuning glutamatergic neurotransmission, with significant therapeutic potential for a range of neurological and psychiatric disorders. This document presents quantitative data from key in vitro assays, detailed experimental protocols, and visual representations of the relevant signaling pathways and modulator actions.
Mechanism of Action: Negative vs. Positive Allosteric Modulation
This compound is a potent and selective non-competitive antagonist of the mGlu1 receptor, acting as a negative allosteric modulator (NAM).[1][2] It binds to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate. In contrast, positive allosteric modulators (PAMs) also bind to an allosteric site but enhance the receptor's response to glutamate, often by increasing the agonist's affinity or efficacy.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro potency of this compound and representative mGlu1 PAMs in two key functional assays: glutamate-induced calcium mobilization and inositol (B14025) phosphate (B84403) (IP) accumulation. These assays are fundamental in characterizing the activity of compounds targeting Gq-coupled receptors like mGlu1.
Table 1: Inhibition of Glutamate-Induced Calcium Mobilization by this compound
| Compound | Species | Receptor Subtype | Assay Type | IC50 (nM) |
| This compound | Rat | mGlu1a | Glutamate-Induced Ca2+ Mobilization | 3.24 ± 1.00[2] |
| This compound | Human | mGlu1a | Glutamate-Induced Ca2+ Mobilization | 1.21 ± 0.53[2] |
Table 2: Potentiation of Glutamate-Induced Calcium Mobilization by mGlu1 PAMs
| Compound | Species | Receptor Subtype | Assay Type | EC50 (nM) |
| Ro 67-7476 | Rat | mGlu1a | Potentiation of Glutamate-Induced Ca2+ Release | 60.1 |
| Ro 67-4853 | Rat | mGlu1a | Potentiation of Glutamate-Induced Ca2+ Release | 10.0 ± 2.4 |
Table 3: Modulation of Inositol Phosphate Accumulation
| Compound | Modulator Type | Species/Cell Type | Assay Type | Potency (nM) |
| This compound | NAM | Primary Cerebellar Cultures | Inhibition of Glutamate-Mediated IP Production | IC50: 1.73 ± 0.40[2] |
| Ro 67-4853 | PAM | HEK293 cells expressing mGlu1 | Intrinsic Agonism in IP1 Accumulation | Apparent affinity was ~20-25 fold lower than in Ca2+ mobilization assays[3] |
Signaling Pathways and Modulator Action
The activation of the mGlu1 receptor by glutamate initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
This compound, as a NAM, binds to the mGlu1 receptor and reduces the efficiency of this signaling cascade in response to glutamate. Conversely, mGlu1 PAMs bind to the receptor and enhance the signal transduction process.
Experimental Protocols
Glutamate-Induced Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of mGlu1 receptors by glutamate.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the rat or human mGlu1a receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered saline solution (e.g., HBSS).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer and added to the cells.
-
The plate is incubated in the dark at 37°C for 1 hour to allow for dye loading.
3. Compound Addition and Measurement:
-
After incubation, the dye solution is removed, and the cells are washed again.
-
For NAM activity (this compound), cells are pre-incubated with varying concentrations of the compound before the addition of a fixed concentration of glutamate (e.g., EC80).
-
For PAM activity, cells are incubated with varying concentrations of the PAM in the presence of a low concentration of glutamate (e.g., EC20).
-
Fluorescence is measured kinetically using a fluorescence plate reader (e.g., FLIPR). The change in fluorescence upon glutamate addition is indicative of calcium mobilization.
4. Data Analysis:
-
The increase in fluorescence intensity is plotted against the compound concentration.
-
For NAMs, an IC50 value is calculated from the concentration-response curve, representing the concentration at which the compound inhibits 50% of the maximal glutamate response.
-
For PAMs, an EC50 value is calculated, representing the concentration at which the compound produces 50% of its maximal potentiating effect.
Inositol Phosphate Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of mGlu1 receptor activation.
1. Cell Culture and Labeling:
-
Primary cerebellar cultures or HEK293 cells expressing the mGlu1 receptor are cultured in appropriate media.
-
Cells are labeled overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
2. Assay Procedure:
-
The labeling medium is removed, and cells are washed with a buffer.
-
Cells are pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).
-
For NAM activity, cells are incubated with varying concentrations of this compound.
-
For PAM activity, cells are incubated with varying concentrations of the PAM.
-
Cells are then stimulated with glutamate for a defined period.
3. Extraction and Quantification:
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The inositol phosphates are extracted and separated from free inositol using anion-exchange chromatography.
-
The amount of accumulated [³H]-inositol phosphates is quantified by liquid scintillation counting.
4. Data Analysis:
-
The radioactivity counts are plotted against the compound concentration.
-
For NAMs, an IC50 value is determined.
-
For PAMs, the potentiation of the glutamate-induced response is quantified.
Alternatively, non-radioactive methods using homogeneous time-resolved fluorescence (HTRF) are available for measuring IP1 accumulation.
Conclusion
This compound is a highly potent negative allosteric modulator of the mGlu1 receptor, effectively inhibiting its function in the low nanomolar range in both calcium mobilization and inositol phosphate accumulation assays. Positive allosteric modulators, such as Ro 67-7476 and Ro 67-4853, also exhibit high potency in enhancing mGlu1 receptor activity.
The choice between a NAM and a PAM depends on the desired therapeutic outcome. A NAM like this compound would be beneficial in conditions where there is excessive mGlu1 receptor signaling. Conversely, a PAM could be advantageous in situations where mGlu1 receptor function is hypoactive, as it enhances the physiological signal of glutamate. The observation that some PAMs exhibit intrinsic agonist activity in certain signaling pathways, such as Ro 67-4853 in the inositol phosphate accumulation assay, is a critical consideration for drug development, as it may lead to off-target effects or receptor desensitization. Further head-to-head comparative studies in various preclinical models are necessary to fully elucidate the therapeutic potential of these different modulatory approaches.
References
In Vivo Validation of JNJ-16259685 Target Engagement: A Comparative Guide
This guide provides a comprehensive comparison of JNJ-16259685 with other selective mGlu1 receptor antagonists for in vivo target engagement validation. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This document summarizes key performance data, details experimental methodologies, and visualizes essential biological and experimental workflows.
Introduction to JNJ-16259685 and its Target
JNJ-16259685 is a potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1).[1] The mGlu1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it an attractive therapeutic target.
Validating the engagement of a specific molecular target in a living organism is a critical step in the drug development process. This guide focuses on the in vivo methods used to confirm that JNJ-16259685 reaches and binds to its intended target, the mGlu1 receptor, in the brain.
Comparative Analysis of mGlu1 Receptor Antagonists
For a comprehensive evaluation, JNJ-16259685 is compared with other well-characterized selective mGlu1 receptor antagonists: YM-298198 and EMQMCM.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of JNJ-16259685 and its comparators at the mGlu1 receptor.
| Compound | Target | Mechanism of Action | In Vitro Potency (IC50) | Selectivity |
| JNJ-16259685 | mGlu1 Receptor | Non-competitive Antagonist | 3.24 nM (rat)[1], 1.21 nM (human)[1] | High selectivity over mGlu5 and other mGlu receptors |
| YM-298198 | mGlu1 Receptor | Non-competitive Antagonist | 19 nM[2][3] | High selectivity for mGlu1 |
| EMQMCM | mGlu1 Receptor | Allosteric Antagonist | ~1 µM | Selective for mGlu1 |
In Vivo Target Engagement: Receptor Occupancy
Ex vivo receptor autoradiography is a key technique to quantify the engagement of a drug with its target in the brain. This method involves administering the compound to an animal, followed by the collection of brain tissue to measure the displacement of a radiolabeled ligand from the target receptor.
The table below presents the in vivo receptor occupancy data for JNJ-16259685 and EMQMCM. While direct ED50 values for YM-298198 were not found in a directly comparable study, its utility in in vivo studies is well-established.[3][4]
| Compound | Animal Model | Brain Region | In Vivo Receptor Occupancy (ED50) |
| JNJ-16259685 | Rat | Cerebellum | 0.040 mg/kg[1] |
| Thalamus | 0.014 mg/kg[1] | ||
| EMQMCM | Mouse | Striatum | A linear relationship between receptor occupancy and in vivo activity has been demonstrated.[5] |
Experimental Protocols
This section provides a detailed methodology for a key experiment used to validate in vivo target engagement: ex vivo receptor autoradiography.
Ex Vivo Receptor Autoradiography for mGlu1 Occupancy
This protocol is adapted from established methods for measuring receptor occupancy in the rodent brain.[6][7][8][9]
Objective: To determine the dose-dependent occupancy of mGlu1 receptors in the brain following systemic administration of a test compound.
Materials:
-
Test compounds (e.g., JNJ-16259685, YM-298198, EMQMCM)
-
Vehicle for drug administration
-
Male rodents (rats or mice)
-
Radioligand specific for mGlu1 receptors (e.g., [3H]R214127)
-
Cryostat
-
Microscope slides
-
Incubation buffers and wash solutions
-
Phosphor imaging screens and scanner
-
Image analysis software
Procedure:
-
Animal Dosing:
-
Administer the test compound or vehicle to animals via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
A range of doses should be used to determine a dose-response relationship.
-
A separate cohort of animals should receive a saturating dose of a known mGlu1 antagonist to determine 100% receptor occupancy (positive control).
-
-
Tissue Collection:
-
At a predetermined time point after dosing (based on the compound's pharmacokinetics), euthanize the animals.
-
Rapidly dissect the brains and freeze them in isopentane (B150273) cooled with dry ice.
-
Store the brains at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thickness) containing the regions of interest (e.g., cerebellum, thalamus, striatum).
-
Thaw-mount the sections onto microscope slides.
-
-
Radioligand Binding:
-
Incubate the slides with a solution containing the mGlu1-specific radioligand (e.g., [3H]R214127) at a concentration near its Kd.
-
To determine non-specific binding, incubate a separate set of slides from each animal in the presence of a saturating concentration of a non-labeled mGlu1 antagonist.
-
-
Washing and Drying:
-
After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse the slides in distilled water and dry them under a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the dried slides to a phosphor imaging screen.
-
Scan the screen using a phosphor imager to obtain a digital autoradiogram.
-
Quantify the signal intensity in the brain regions of interest using image analysis software.
-
-
Data Calculation:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each animal.
-
Determine the percent receptor occupancy for each dose of the test compound using the following formula: % Occupancy = (1 - (Specific Binding in Dosed Animal / Specific Binding in Vehicle-treated Animal)) * 100
-
Plot the percent occupancy against the dose to determine the ED50 value.
-
Visualizations
mGlu1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the mGlu1 receptor. Upon glutamate binding, the receptor activates Gαq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various downstream cellular responses.[10][11]
Caption: Canonical mGlu1 receptor signaling pathway and the point of intervention for JNJ-16259685.
Experimental Workflow for In Vivo Target Engagement Validation
The following diagram outlines the general workflow for validating the in vivo target engagement of an mGlu1 receptor antagonist.
Caption: General workflow for in vivo validation of mGlu1 receptor target engagement.
Conclusion
JNJ-16259685 is a highly potent and selective mGlu1 receptor antagonist with demonstrated in vivo target engagement in key brain regions. When compared to other selective mGlu1 antagonists like YM-298198 and EMQMCM, JNJ-16259685 exhibits excellent potency in occupying central mGlu1 receptors at low doses. The experimental protocols and workflows outlined in this guide provide a framework for the robust in vivo validation of target engagement for JNJ-16259685 and other novel mGlu1 receptor modulators. The combination of ex vivo receptor occupancy studies with the analysis of downstream biomarkers and behavioral readouts offers a comprehensive approach to confirming that a compound interacts with its intended target in a physiologically relevant manner, a critical step in the development of new medicines for neurological and psychiatric disorders.
References
- 1. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and specific action of the mGlu1 antagonists YM-298198 and this compound on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and specific action of the mGlu1 antagonists YM-298198 and this compound on synaptic transmission in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. psychogenics.com [psychogenics.com]
- 10. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of JNJ16259685
This guide provides a comprehensive comparison of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, JNJ16259685, with other relevant mGluR1 antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of its performance supported by experimental data.
In Vitro Effects: A Potent and Selective Antagonist
This compound distinguishes itself as a highly potent and selective non-competitive antagonist of the mGluR1 receptor.[1][2] Its primary mechanism of action involves the inhibition of glutamate-induced intracellular calcium mobilization.[1][2]
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of this compound in comparison to other notable mGluR1 antagonists, CPCCOEt and BAY 36-7620.
| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Species |
| This compound | mGluR1a | Ca2+ Mobilization | 3.24 ± 1.00 | - | Rat |
| mGluR1a | Ca2+ Mobilization | 1.21 ± 0.53 | - | Human | |
| mGluR1a | [3H]R214127 Binding | - | 0.34 ± 0.20 | Rat | |
| mGluR1 | Synaptic Activation | 19 | - | - | |
| CPCCOEt | mGluR1a | Ca2+ Mobilization | 17,800 ± 10,300 | - | Rat |
| BAY 36-7620 | mGluR1a | Ca2+ Mobilization | 161 ± 38 | - | Rat |
As the data indicates, this compound exhibits significantly greater potency than both CPCCOEt and BAY 36-7620 in inhibiting mGluR1a receptor function.
Selectivity Profile
This compound demonstrates high selectivity for the mGluR1 receptor. It shows significantly lower potency at the mGluR5 receptor and has no agonist, antagonist, or positive allosteric modulator activity at mGluR2, -3, -4, or -6 receptors at concentrations up to 10 µM.[2] Furthermore, it does not exhibit binding to AMPA or NMDA receptors, nor to a wide range of other neurotransmitter receptors, ion channels, and transporters.[2]
In Vivo Effects: Systemic Activity and Behavioral Modulation
A key advantage of this compound is its systemic activity, allowing for robust in vivo studies following subcutaneous or intraperitoneal administration.[1][2] In contrast, the limited bioavailability and brain penetration of compounds like CPCCOEt have restricted their in vivo applications. BAY 36-7620 is systemically active and has been used in some in vivo studies.
Comparative Analysis of In Vivo Effects
The following table summarizes the observed in vivo effects of this compound and BAY 36-7620 in rodent models.
| Compound | Animal Model | Behavioral Test | Dose | Observed Effects |
| This compound | Rat/Mouse | Motor Skill Acquisition (Rotarod) | 0.3 mg/kg (rat), 1 mg/kg (mouse) | Profound impairment in acquiring a new motor skill. Minimal effects on well-learned tasks.[3] |
| Rat | Lick Suppression Test | 2.5 mg/kg (i.p.) | Anxiolytic-like effects, increasing the number of licks.[4] | |
| Mouse | Isolation-Induced Aggression | 0.125 - 8 mg/kg (i.p.) | Significant reduction in threat and attack behaviors.[5] | |
| BAY 36-7620 | Mouse | Water Maze Task | 10 mg/kg (i.v.) | Impaired acquisition of the water escape task. |
| Mouse | Stress-Enhanced Fear Conditioning | 100 nmol (intrahippocampal) | Ineffective in reversing stress-enhanced fear.[6] |
Experimental Protocols
In Vitro: Calcium Mobilization Assay
Objective: To determine the potency of an antagonist in inhibiting agonist-induced intracellular calcium increase in cells expressing the mGluR1 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGluR1a receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: The antagonist (e.g., this compound) at various concentrations is added to the wells and pre-incubated for a defined period.
-
Agonist Stimulation: A fixed concentration of glutamate (e.g., 30 µM) is added to the wells to stimulate the mGluR1 receptors.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence signal is recorded, and the IC50 value for the antagonist is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo: Rotarod Test for Motor Coordination
Objective: To assess the effect of a compound on motor coordination and learning in rodents.
Methodology:
-
Apparatus: A rotarod apparatus with a rotating rod of a specified diameter is used.
-
Acclimation: Animals (mice or rats) are acclimated to the testing room for at least one hour before the experiment.
-
Training/Baseline: Animals are placed on the rotating rod at a constant low speed (e.g., 4 rpm) for a set duration for one or more training trials.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneally) at a specified time before testing.
-
Testing: The rotarod is set to accelerate at a defined rate (e.g., from 4 to 40 rpm over 5 minutes). The latency for each animal to fall from the rod is recorded.
-
Data Analysis: The mean latency to fall is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Experimental Workflows
mGluR1 Signaling Pathway
Activation of the Gq-coupled mGluR1 receptor by glutamate initiates a signaling cascade that leads to the mobilization of intracellular calcium.
Caption: mGluR1 signaling cascade leading to intracellular calcium release.
Experimental Workflow: In Vitro Antagonist Screening
The following diagram illustrates a typical workflow for screening mGluR1 antagonists in vitro.
Caption: Workflow for in vitro screening of mGluR1 antagonists.
References
- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of Receptor Occupancy of Metabotropic Glutamate Receptor Subtype 1 (mGluR1) in Mouse Brain With In Vivo Activity of Allosteric mGluR1 Antagonists [jstage.jst.go.jp]
- 4. The potent non-competitive mGlu1 receptor antagonist BAY 36-7620 differentially affects synaptic plasticity in area cornu ammonis 1 of rat hippocampal slices and impairs acquisition in the water maze task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease | Annual Reviews [annualreviews.org]
- 6. Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear - PMC [pmc.ncbi.nlm.nih.gov]
JNJ16259685: A Comparative Guide to a Potent and Selective mGluR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ16259685, a highly potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with commonly used tool compounds for other mGluR subtypes. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a sub-nanomolar potent antagonist of the human mGluR1, with a Ki value of 0.34 nM.[1] It exhibits high selectivity for mGluR1 over other mGluR subtypes, particularly mGluR5, and does not show activity at other glutamate receptors such as AMPA and NMDA at concentrations up to 10 μM.[1] Its favorable pharmacokinetic properties make it a valuable tool for both in vitro and in vivo studies.
Comparative Analysis of mGluR Antagonists
The following table summarizes the in vitro potency and selectivity of this compound in comparison to widely used tool compounds for other mGluR subtypes. Data is compiled from various sources and presented to provide a comparative overview. It is important to note that direct comparisons are best made when compounds are evaluated under identical experimental conditions.
| Compound | Primary Target | Potency (IC50/Ki) | Selectivity Profile |
| This compound | mGluR1 | Ki = 0.34 nM (human mGluR1)[1] IC50 = 0.55 nM (human mGluR1, Ca2+ mobilization) IC50 = 3.24 nM (rat mGluR1a, Ca2+ mobilization)[1] | >400-fold selective over mGluR5. No activity at mGluR2, mGluR3, mGluR4, mGluR6, AMPA, or NMDA receptors (IC50 > 10 μM).[1] |
| MPEP | mGluR5 | IC50 = 36 nM | Selective for mGluR5.[2] |
| MTEP | mGluR5 | IC50 = 5 nM | Highly selective for mGluR5 over mGluR1 and other mGluR subtypes.[2] |
| LY341495 | Group II (mGluR2/3) | IC50 = 21 nM (mGluR2) IC50 = 14 nM (mGluR3) | Potent Group II antagonist. Also shows activity at other mGluRs at higher concentrations. |
| (S)-MCPG | Group I/II | Broad-spectrum antagonist | Non-selective Group I and Group II antagonist. |
| MMPIP | mGluR7 | IC50 = 26 nM (rat mGluR7, Ca2+ mobilization) | Allosteric antagonist selective for mGluR7. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the signaling pathway of Group I mGluRs and a typical experimental workflow for evaluating mGluR antagonists.
Caption: Simplified signaling pathway of mGluR1 activation and its inhibition by this compound.
Caption: General experimental workflow for the evaluation of mGluR antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and equipment.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes prepared from cells expressing the target mGluR subtype (e.g., CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]R214127 for mGluR1).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (this compound and other antagonists).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the desired mGluR subtype and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization (FLIPR Assay)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon agonist stimulation of Gq-coupled receptors like mGluR1 and mGluR5.
Materials:
-
Cells stably expressing the target mGluR subtype (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR agonist (e.g., Glutamate or Quisqualate).
-
Test compounds (this compound and other antagonists).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of the antagonist (test compound) to the wells and incubate for a period to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will add a specific concentration of the agonist to all wells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
Conclusion
This compound is a highly potent and selective mGluR1 antagonist, making it an invaluable tool for studying the physiological and pathological roles of this receptor. Its superior selectivity profile compared to broader spectrum antagonists allows for more precise dissection of mGluR1-mediated signaling pathways. Researchers should consider the specific requirements of their experimental design when selecting an appropriate mGluR antagonist, with this compound being a premier choice for targeted mGluR1 investigation.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling JNJ-16259685
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of JNJ-16259685, a potent, non-competitive mGlu₁ antagonist. Given the absence of a specific Material Safety Data Sheet (MSDS), this guide is based on established safety protocols for handling potent, non-volatile small molecule research compounds. A thorough risk assessment should be conducted prior to handling this compound.[1][2][3][4][5]
Risk Assessment and Hazard Identification
Key Considerations:
-
Route of Exposure: The primary risks of exposure are through inhalation of aerosols (if handled as a powder), skin contact, and accidental ingestion.[5]
-
Physical Form: JNJ-16259685 is typically a solid, which can be handled as a powder or in solution.[9] The risk of inhalation is highest when handling the powdered form.[10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being performed.[10][11][12] The following table summarizes recommended PPE for various laboratory activities involving JNJ-16259685.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator within a chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Safety glasses or goggles (if not using a full-face respirator).[9][10] | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential.[10] |
| Solution Preparation | - Work within a certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.[11][13]- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization, but potential for splashes and spills.[10] |
| General Handling of Solutions | - Standard lab coat.- Safety glasses.- Chemical-resistant gloves (e.g., nitrile). | To protect against accidental skin contact and eye splashes. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling JNJ-16259685 will minimize the risk of exposure and contamination.[1]
3.1. Pre-Handling Preparations
-
Review Safety Protocols: Familiarize yourself with this guide and any institution-specific chemical safety procedures.
-
Designate a Work Area: All handling of JNJ-16259685, especially in its powdered form, should occur in a designated area, such as a certified chemical fume hood or a glove box.[14]
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, solvents, and waste containers, before you begin.
-
Prepare for Spills: Ensure a chemical spill kit is readily accessible.
3.2. Handling Procedures
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Weighing (if applicable): Carefully weigh the desired amount of JNJ-16259685 on weighing paper within a chemical fume hood to minimize air currents.
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed compound. Cap and mix gently to dissolve.
-
Perform Experiment: Conduct all experimental procedures within a well-ventilated area, preferably a chemical fume hood.
3.3. Post-Handling and Decontamination
-
Decontaminate Equipment: Clean all non-disposable equipment that came into contact with JNJ-16259685. The first rinse should be collected as hazardous waste.[15]
-
Clean Work Area: Wipe down the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. Start with gloves, followed by the lab coat, and then eye protection.
-
Wash Hands: Thoroughly wash your hands with soap and water after removing PPE.
Disposal Plan
Proper disposal of JNJ-16259685 and contaminated materials is essential to prevent environmental contamination and accidental exposure.[10][16][17]
-
Unused Compound: Collect any unused or expired JNJ-16259685 in a clearly labeled, sealed container. This should be disposed of through a certified hazardous waste vendor.[10][18][19] Do not dispose of it down the drain or in regular trash.[15][16]
-
Contaminated Labware: All disposable items that have come into contact with JNJ-16259685 (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing JNJ-16259685 in a compatible, sealed, and clearly labeled hazardous waste container.[15]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the safe handling of JNJ-16259685.
Caption: General workflow for the safe handling of JNJ-16259685.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. acs.org [acs.org]
- 4. intersolia.com [intersolia.com]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. agnopharma.com [agnopharma.com]
- 7. Managing Risks With Potent Pharmaceutical Products [worldpharmatoday.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. benchchem.com [benchchem.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 13. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. witpress.com [witpress.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. acs.org [acs.org]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 19. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
